magnesium carbide
Description
Significance of Magnesium-Carbon Systems in Materials Science and Chemistry
Magnesium's low density makes it attractive for lightweight applications. Its interaction with carbon can lead to the formation of carbides with distinct properties, relevant to fields such as energy storage and structural materials. science.gov Research into the magnesium-carbon phase diagram is essential for predicting stable phases and guiding the synthesis of magnesium carbides under various conditions, including high pressure and temperature. acs.orgresearchgate.net
Historical Context of Magnesium Carbide Investigations
The investigation of magnesium carbides has a history spanning over a century. Early work by Novák in 1910 reported the preparation of MgC₂. researchgate.netuspex-team.org Subsequent research confirmed the existence of Mg₂C₃ and MgC₂. researchgate.net Historical studies have contributed to the foundational understanding of these compounds, although detailed thermodynamic evaluations have refined the understanding of their stability. researchgate.net
Overview of this compound Stoichiometries Under Research
Research has identified and investigated several this compound stoichiometries, each characterized by different carbon units and structural arrangements. The primary stoichiometries explored include MgC₂, Mg₂C₃, and Mg₂C, with theoretical consideration given to MgC. acs.orgresearchgate.netresearchgate.netresearchgate.netnih.gov
Experimental evidence for the stable existence of magnesium monocarbide (MgC) is limited in published research. researchgate.net While theoretical studies may explore hypothetical structures and properties, MgC is not as commonly reported or characterized experimentally as other this compound stoichiometries.
Magnesium dicarbide (MgC₂), also known as magnesium acetylide, contains C₂²⁻ units. uspex-team.orgamericanelements.com It can be synthesized at ambient pressure but is considered metastable under these conditions. acs.orgresearchgate.net Heating MgC₂ leads to its transformation into Mg₂C₃ and subsequent decomposition at higher temperatures. uspex-team.org
Research on MgC₂ includes theoretical investigations of its structural, dynamical, mechanical, and electronic properties, particularly under high pressure. researchgate.nettandfonline.comresearchgate.net Studies using first-principles methods have explored various potential structures for MgC₂ and their stability under pressure. tandfonline.com The electronic behavior of MgC₂ can vary; some structures exhibit metallic characteristics, while others show semiconducting properties, with band gaps influenced by pressure. researchgate.nettandfonline.comresearchgate.net
Magnesium sesquicarbide (Mg₂C₃) is characterized by the presence of linear C₃⁴⁻ chains. uspex-team.orgresearchgate.net The alpha phase (α-Mg₂C₃) can be synthesized at ambient pressure but is considered metastable. acs.orgresearchgate.net
High-pressure, high-temperature synthesis has resulted in the discovery of a monoclinic polymorph, β-Mg₂C₃, which is recoverable under ambient conditions. uspex-team.org This β-Mg₂C₃ exhibits a different arrangement of C₃⁴⁻ chains compared to the orthorhombic α-Mg₂C₃. uspex-team.org Hydrolysis of β-Mg₂C₃ produces C₃H₄. uspex-team.org Studies also indicate that Mg₂C₃ can undergo a transition from an insulator to a metal under sufficiently high pressure. acs.orgresearchgate.net
Dithis compound (Mg₂C) has gained attention in recent research, particularly regarding its synthesis and stability under high pressure. acs.orgacs.orgresearchgate.net Mg₂C adopts an antifluorite structure and has demonstrated thermodynamic stability within specific pressure-temperature ranges. acs.org
Theoretical studies have investigated potential crystal structures for Mg₂C, identifying novel tetragonal and hexagonal phases that are predicted to be stable. nih.gov Electronic structure calculations suggest that these phases can be metallic or semimetallic. nih.gov Theoretical work also indicates that Mg₂C can transition to a semiconductor phase under high pressure. acs.orgresearchgate.net Furthermore, research has explored the properties of a two-dimensional Mg₂C monolayer, including its electronic and optical characteristics and responses to strain. researchgate.netrsc.org
The following table summarizes some key aspects of the this compound stoichiometries discussed:
| Compound | Stoichiometry | Carbon Species | Ambient Pressure Status | High-Pressure Stability | Selected Research Findings |
| Magnesium monocarbide | MgC | Isolated C | Limited evidence researchgate.net | - | Primarily theoretical investigations. |
| Magnesium dicarbide | MgC₂ | C₂²⁻ | Metastable acs.orgresearchgate.net | Stable regions exist acs.org | Structural and electronic properties under pressure, metallic or semiconductor behavior, high-pressure polymorphs. researchgate.nettandfonline.comresearchgate.net |
| Dimagnesium tricarbide | Mg₂C₃ | C₃⁴⁻ | Metastable acs.orgresearchgate.net | Stable regions exist acs.org | α and β polymorphs, β-Mg₂C₃ synthesized under high pressure, insulator-metal transition under pressure. acs.orgacs.orguspex-team.orgresearchgate.net |
| Dithis compound | Mg₂C | Isolated C⁴⁻ | Metastable at ambient acs.org | Stable regions exist acs.org | Antifluorite structure, predicted novel stable polymorphs, metallic/semimetallic/semiconductor behavior under pressure, 2D monolayer properties. acs.orgacs.orgresearchgate.netresearchgate.netnih.govrsc.org |
Higher Order Magnesium Carbides (e.g., MgC₃, MgCnH)
While magnesium forms simpler carbides like MgC₂ and Mg₂C₃, research has also explored higher-order magnesium carbides, including MgC₃ and more complex magnesium-carbon-hydrogen species denoted as MgCnH. These compounds often present unique structural characteristics and reactivity.
MgC₃
Magnesium tricarbide (MgC₃) is a higher-order this compound. Research indicates that Mg₂C₃, referred to as magnesium sesquicarbide or magnesium allylenide, contains C₃⁴⁻ anions, which are isoelectronic with CO₂ and derived from allene. americanelements.comesrf.fr This suggests a structure where magnesium cations are associated with linear three-carbon units.
Early research into magnesium carbides primarily focused on MgC₂ (magnesium acetylide), which hydrolyzes to produce acetylene (B1199291) (C₂H₂), and Mg₂C₃, which hydrolyzes to produce allylene (methylacetylene, C₃H₄) and propyne (B1212725). The hydrolysis products provide clues about the carbon species present in the carbide structure. The formation of allene-derived C₃⁴⁻ anions in Mg₂C₃, as confirmed by techniques like mass spectrometry and ¹³C NMR analysis of hydrolysis products, highlights the presence of structurally distinct carbon atoms within the compound. esrf.fr Raman spectra of Mg₂C₃ have also indicated carbon stretching modes consistent with [C=C=C] units. esrf.fr
The synthesis of stable Mg-C compounds, including β-Mg₂C₃, has been achieved under high-pressure, high-temperature conditions (above 5 GPa and 1300 K). esrf.fr β-Mg₂C₃ crystallizes in the monoclinic C2/m space group and features C₃⁴⁻ anions aligned along the crystallographic c-axis, differing from the α-Mg₂C₃ phase which has alternating layers of C₃⁴⁻ chains. esrf.fr
While the specific compound MgC₃ is less commonly discussed as a distinct stable phase compared to MgC₂ and Mg₂C₃, the presence of C₃ units in Mg₂C₃ underscores the potential for magnesium to form carbides with extended carbon chains or networks under specific conditions. Theoretical studies investigating the magnesium-carbon system under high pressure have explored the structural evolution and chemical bonding of various Mg-C compositions, including Mg₂C₃ and MgC₂. researchgate.net These studies suggest a trend of increasing electron donation from magnesium to carbon with increasing pressure. researchgate.net
MgCnH
Magnesium-containing molecules with the general formula MgCnH represent a class of organometallic species that have garnered interest, particularly in astrochemistry. These carbon chains with an attached magnesium atom and a hydrogen atom have been investigated theoretically to understand their potential existence and properties in environments like the interstellar medium. scispace.comresearchgate.netresearchgate.net
Theoretical studies on MgCnH isomers (where n ranges from 4 to 7) have revealed insights into their preferred geometries. For even values of n, the global minimum geometry is typically linear, while for odd values of n, a cyclic geometry is favored. scispace.comresearchgate.netresearchgate.net The stability of these species is also influenced by their charge, with anionic MgCnH⁻ systems exhibiting enhanced stability. scispace.comresearchgate.netresearchgate.net
The detection of magnesium-containing molecules such as MgC₂H, MgC₄H, and MgC₆H in the interstellar medium, often facilitated by their high dipole moments, highlights the relevance of studying these higher-order magnesium-carbon-hydrogen compounds. scispace.comresearchgate.netresearchgate.net Despite efforts, MgC₂m+₁H species (those with an odd number of carbon atoms in the chain) have remained elusive in astronomical observations, making theoretical studies crucial for guiding future detection efforts. scispace.comresearchgate.netresearchgate.net
Research findings on MgCnH isomers involve detailed theoretical calculations, including density functional theory and coupled-cluster methods, to characterize their structural and electronic properties and identify low-lying isomers. scispace.comresearchgate.netresearchgate.net These studies contribute to a broader understanding of the diverse chemistry possible within the magnesium-carbon system, extending beyond simple binary carbides to more complex organometallic structures.
Table 1: Properties of Selected Magnesium Carbides
| Compound | Formula | Structure | Key Carbon Species | Synthesis Conditions (Examples) | Hydrolysis Products (Examples) |
| Magnesium Acetylide | MgC₂ | Tetragonal esrf.fr | C₂²⁻ | High pressure researchgate.net | Acetylene (C₂H₂) |
| Magnesium Sesquicarbide (alpha) | α-Mg₂C₃ | Orthorhombic esrf.fr | C₃⁴⁻ | Not specified in sources | Allylene (C₃H₄), Propyne |
| Magnesium Sesquicarbide (beta) | β-Mg₂C₃ | Monoclinic C2/m esrf.fr | C₃⁴⁻ | >5 GPa, >1300 K esrf.fr | Allylene (C₃H₄), Propyne esrf.fr |
| This compound (hypothetical/complex) | MgC₃ | Contains C₃ units (as in Mg₂C₃) esrf.fr | C₃⁴⁻ | Implied by Mg₂C₃ synthesis esrf.fr | Allylene (C₃H₄), Propyne esrf.fr |
| Magnesium Carbon Chain Hydrides | MgCnH | Linear (even n), Cyclic (odd n) scispace.comresearchgate.netresearchgate.net | CnH⁻ | Theoretical studies scispace.comresearchgate.netresearchgate.net | Not applicable (theoretical) |
Properties
CAS No. |
12151-74-5 |
|---|---|
Molecular Formula |
C3Mg2 |
Synonyms |
magnesium carbide |
Origin of Product |
United States |
Synthesis Methodologies and Novel Fabrication Approaches for Magnesium Carbides
High-Temperature and High-Pressure Synthesis Routes
The application of high-pressure and high-temperature (HP-HT) conditions has been instrumental in the synthesis of novel phases of magnesium carbide, particularly Mg₂C₃. This method allows for the formation of crystalline structures that are not accessible under ambient conditions.
Synthesis of Mg₂C and Mg₂C₃ under Pressure
Recent research has demonstrated the successful synthesis of a new monoclinic variation of magnesium sesquicarbide, β-Mg₂C₃, from its constituent elements under HP-HT conditions. This phase was synthesized in a multi-anvil press at pressures ranging from approximately 5 to 15 GPa and temperatures between 1500 and 2000 K. The formation of this new compound, which is recoverable to ambient conditions, was observed in situ using synchrotron X-ray diffraction.
The structure of β-Mg₂C₃, like the previously known orthorhombic α-Mg₂C₃, contains linear C₃⁴⁻ chains, which are isoelectronic with carbon dioxide. However, a key difference is that in β-Mg₂C₃, all the C₃⁴⁻ chains are nearly aligned along the crystallographic c-axis, unlike in α-Mg₂C₃ where they are in alternating layers with opposite orientations. Hydrolysis of the synthesized β-Mg₂C₃ yields propyne (B1212725) and propadiene (C₃H₄), confirming the presence of the C₃⁴⁻ anion.
Systematic investigations into the magnesium-carbon (Mg-C) system under high pressure have also been motivated by the successful synthesis of both Mg₂C and Mg₂C₃. These studies utilize swarm optimization techniques combined with first-principles electronic structure methodology to explore the high-pressure structures and chemical bonding within these compounds.
| Parameter | Value | Reference |
|---|---|---|
| Pressure Range | ~5–15 GPa | |
| Temperature Range | ~1500–2000 K | |
| Starting Materials | Magnesium (99.5%) and glassy carbon or graphite | |
| Apparatus | Multianvil Press | |
| Key Finding | Synthesis of a new monoclinic polymorph, β-Mg₂C₃ |
Experimental Challenges in High-Pressure Synthesis
The synthesis of magnesium carbides under high pressure is not without its experimental difficulties. One of the primary challenges is the occurrence of multiphase synthesis, particularly in diamond anvil cells (DACs). This can complicate the identification and characterization of the desired this compound phase. To overcome this, researchers have employed in situ synchrotron powder X-ray diffraction (PXRD) during synthesis in both multi-anvil and Paris-Edinburgh presses, which allows for nearly phase-pure synthesis and direct observation of the forming compounds.
Another significant hurdle is solving the crystal structure of the newly synthesized phases from the experimental data alone, especially from samples recovered to ambient conditions. The inherent complexities of high-pressure polymorphs often necessitate the use of advanced theoretical approaches, such as ab initio evolutionary structure prediction algorithms, to accurately determine the crystal structure. For the synthesis of β-Mg₂C₃, for instance, the structural solution was achieved by leveraging theoretical results from the USPEX (Universal Structure Predictor: Evolutionary Xtallography) method.
Gas-Phase Synthesis and Pyrolysis Methods
Gas-phase synthesis offers an alternative route to producing magnesium carbides, often involving high temperatures to facilitate the reaction between gaseous or vaporized precursors.
Thermal Plasma Reactor Synthesis from Magnesium Oxide and Methane (B114726)
A promising gas-phase method involves the reaction of magnesium oxide (MgO) and methane (CH₄) in a thermal plasma reactor to produce magnesium carbides. This process is being explored as a potential pathway for the conversion of natural gas into more valuable chemicals. In a laboratory-scale electrical arc discharge reactor, MgO is reacted with CH₄ at high temperatures (above 2000 K) to yield a mixture of magnesium sesquicarbide (Mg₂C₃) and magnesium dicarbide (MgC₂), along with hydrogen and carbon monoxide.
The solid products from the reactor, upon hydrolysis, generate acetylene (B1199291) and methylacetylene, which is a strong indicator of the formation of magnesium carbides. X-ray diffraction analysis of the solid samples has confirmed the presence of both MgC₂ and Mg₂C₃ phases. Thermodynamic calculations suggest that the formation of the sesquicarbide is more favorable than the dicarbide at temperatures above 2000 K. A study systematically evaluated the direct reduction of magnesium oxide with methane using thermal plasma processing, where Mg₂C₃ was observed as a product.
| Reactants | Reactor Type | Key Products | Analytical Confirmation | Reference |
|---|---|---|---|---|
| Magnesium Oxide (MgO) and Methane (CH₄) | Magnetically rotated d.c. arc discharge plasma reactor | Mg₂C₃, MgC₂, H₂, CO | Gas Chromatography (of hydrolysis products), X-ray Diffraction |
Vapor Phase Reaction Techniques
Vapor phase reaction techniques, in a broader sense, encompass processes where reactants are in the gaseous state. The thermal plasma synthesis described above is a specific, high-temperature example of such a technique. The core principle involves overcoming the high chemical stability of precursors like methane by subjecting them to severe conditions, such as the high temperatures found in an electrical arc discharge. This allows for the stoichiometric reaction between the vaporized or finely dispersed solid reactant (like MgO) and the gaseous reactant (methane). The resulting products are then rapidly quenched to preserve the desired carbide phases. While other specific vapor phase methods for this compound synthesis are not extensively detailed, the fundamental approach of using vaporized magnesium or a magnesium-containing compound to react with a carbon source in the gas phase remains a potential avenue for future research.
Solid-State and Mechanochemical Synthesis
Solid-state synthesis methods provide a solvent-free route to magnesium carbides, often relying on thermal energy or mechanical force to drive the reaction between solid reactants.
Mechanochemical synthesis, specifically through high-energy ball milling, has been successfully employed to produce magnesium sesquicarbide (Mg₂C₃) from the elements. This method involves milling magnesium powder with a carbon source, such as graphite, in a sealed vial. The intense mechanical energy generated during milling facilitates the solid-state reaction.
In one study, milling magnesium and carbon for an extended period resulted in a carbide content of 35%. The product was initially amorphous as determined by powder X-ray diffraction. However, subsequent annealing of the amorphous product at 490 °C for 12 hours led to the crystallization of Mg₂C₃. Hydrolysis of the product confirmed the presence of Mg₂C₃ through the detection of propadiene and propyne. Notably, under these mechanochemical conditions, the formation of MgC₂ was not observed. This technique represents a novel method for producing pure carbides and offers a convenient route for preparing isotopically enriched compounds.
| Reactants | Method | Product | Yield (Carbide Content) | Post-Processing | Reference |
|---|---|---|---|---|---|
| Magnesium and Carbon (Graphite) | High-Energy Ball Milling | Amorphous this compound | 35% | None | |
| Amorphous Product | Annealing | Crystalline Mg₂C₃ | 35% | 490 °C for 12 hours |
Mechanochemical Processing for Nanoparticle Formation
Mechanochemical synthesis is a solvent-free, environmentally friendly method that utilizes mechanical energy, typically through high-energy ball milling, to induce chemical reactions and structural changes in solid-state precursors. nih.gov This top-down approach is effective in producing nanoparticles with reduced particle sizes, high purity, and narrow particle size distributions. nih.gov The process involves the repeated fracturing and cold-welding of reactant particles, which enhances diffusion and chemical reactivity at the particle interfaces. researchgate.net
Research into the mechanochemical synthesis of magnesium-based compounds has demonstrated its efficacy. For instance, the preparation of magnesium-based carbon nucleophiles (Grignard reagents) has been successfully achieved in air using ball milling, a method that is significantly more robust and environmentally benign than traditional solvent-based techniques. noaa.gov In these processes, parameters such as milling time, frequency, and the use of process control agents are critical in determining the final product's characteristics. While specific studies detailing the mechanochemical synthesis of inorganic this compound nanoparticles are not abundant, the principles derived from related systems are applicable. The technique offers advantages such as significantly reduced reaction times compared to conventional synthesis methods. nih.gov
Table 1: Representative Parameters in Mechanochemical Synthesis of Magnesium-Based Compounds
| Parameter | Value/Range | Effect | Reference |
|---|---|---|---|
| Milling Time | 60 minutes | Ensures completion of the reaction for the formation of organomagnesium nucleophiles. | organic-chemistry.org |
| Milling Frequency | 30 Hz | Provides sufficient energy input to initiate and sustain the chemical reaction. | organic-chemistry.org |
| Reactants | Mg turnings, Organic Bromide, THF (catalytic) | Direct formation of magnesium-carbon bonds. | noaa.gov |
| Atmosphere | Air | Demonstrates the robustness of the mechanochemical method, avoiding the need for inert atmospheres. | noaa.gov |
Solid-State Diffusion and Reaction Pathways
Solid-state synthesis methods involve the reaction of solid precursors at elevated temperatures, often under high pressure, to form a thermodynamically stable product. The reaction proceeds through the diffusion of atomic or ionic species across the interfaces of the reactant particles. A significant finding in this area is the synthesis of a new monoclinic high-pressure polymorph of magnesium sesquicarbide (β-Mg₂C₃). uspex-team.org
This novel phase was synthesized from elemental magnesium and carbon under high-pressure (HP) and high-temperature (HT) conditions. uspex-team.org The synthesis was conducted in a multianvil press, with experimental conditions ranging from approximately 5 to 15 GPa and 1500 to 2000 K, with reaction times of about one hour. uspex-team.org The formation of β-Mg₂C₃ involves the direct reaction between magnesium and carbon, where the high pressure and temperature facilitate the diffusion of carbon atoms into the magnesium lattice and subsequent chemical bonding. The reaction pathway leads to a structure containing linear C₃⁴⁻ chains, which are isoelectronic with carbon dioxide. uspex-team.org
In other solid-state reaction systems, such as in MgO-C refractory compositions, the formation of magnesium sesquicarbide (Mg₂C₃) has been observed. In these systems, nanocarbon reacts with magnesium vapor, which is formed from the reduction of magnesium oxide, to initially form MgC₂ which then transforms into Mg₂C₃. science.gov The higher reactivity and surface area of nanocarbon facilitate this reaction pathway at high temperatures. science.gov
Table 2: Conditions for Solid-State Synthesis of β-Mg₂C₃
| Parameter | Value/Range | Purpose | Reference |
|---|---|---|---|
| Pressure | ~5 - 15 GPa | To stabilize the high-pressure monoclinic phase. | uspex-team.org |
| Temperature | ~1500 - 2000 K | To provide sufficient thermal energy for atomic diffusion and reaction. | uspex-team.org |
| Reaction Time | ~1 hour | To allow the reaction to proceed to completion. | uspex-team.org |
| Starting Materials | Elemental Magnesium and Carbon | Direct reaction to form the this compound compound. | uspex-team.org |
Solution-Based and Electrochemical Synthesis
Hydrothermal synthesis is a solution-based technique that involves chemical reactions in aqueous solutions at temperatures above the boiling point of water and under elevated pressure. This method is widely used for the synthesis of various oxide and hydroxide (B78521) nanoparticles, offering control over particle size and morphology. researchgate.netiapchem.org While some general literature suggests that this compound nanoparticles can be synthesized via hydrothermal methods, specific and detailed research reports on the successful hydrothermal synthesis of this compound (MgC₂ or Mg₂C₃) are notably absent from the current scientific literature. researchgate.net The available research on hydrothermal synthesis in magnesium-based systems predominantly focuses on the formation of magnesium hydroxide (Mg(OH)₂) and magnesium oxide (MgO) nanoparticles from magnesium salts or metallic magnesium precursors. researchgate.netiapchem.orgrsc.orgnih.gov
Electrochemical synthesis involves driving chemical reactions through the application of an electric potential. This technique is often employed for the deposition of metals and alloys from molten salts or ionic liquids. For instance, the electrodeposition of magnesium and Al-Mg alloys from chloride-based molten salts has been investigated. iapchem.orgnih.gov However, similar to hydrothermal methods, there is a significant lack of specific research demonstrating the electrochemical synthesis of this compound compounds. While the electrochemical synthesis of other magnesium compounds, such as magnesium hexaboride (MgB₆), from molten salts has been reported, the application of these techniques to produce this compound is not documented in the available literature. science.gov
Thin Film Deposition Techniques
Magnetron sputtering is a physical vapor deposition (PVD) technique used to deposit thin films of a wide variety of materials onto a substrate. In this process, a target material is bombarded with energetic ions, causing atoms from the target to be ejected or "sputtered" and subsequently deposit on the substrate. This technique allows for precise control over film thickness, composition, and microstructure. fischer-tropsch.org
The fabrication of magnesium-carbon (Mg:C) thin films using DC magnetron co-sputtering has been demonstrated. In these studies, the films are composed of polycrystalline magnesium grains embedded within a carbon network. researchgate.net The carbon content in the film is a critical parameter that influences the initial stages of film growth and the size of the magnesium grains. researchgate.net X-ray photoelectron spectroscopy (XPS) analysis of these films has confirmed the presence of carbidic carbon, indicating the formation of this compound bonds within the film, even though distinct Mg:C crystalline phases may not be detectable by X-ray diffraction (XRD), suggesting an amorphous or nanocrystalline nature of the carbide phase. researchgate.net The stability of the resulting films is also found to be dependent on the carbon content. researchgate.net
The properties of the deposited films can be tailored by controlling various sputtering parameters.
Table 3: Key Parameters in Magnetron Sputtering of Mg:C Thin Films
| Parameter | Typical Value/Condition | Influence on Film Properties | Reference |
|---|---|---|---|
| Target Power Density | Variable | Affects the deposition rate and the energy of the sputtered atoms, influencing film density and stress. | fischer-tropsch.org |
| Sputtering Gas Pressure | Variable | Controls the mean free path of sputtered atoms, affecting film uniformity and morphology. | fischer-tropsch.org |
| Substrate Temperature | Room Temperature to elevated | Influences adatom mobility on the substrate surface, affecting crystallinity, grain size, and film microstructure. | fischer-tropsch.org |
| Carbon Flux | Controlled by target power or gas composition | Determines the carbon content in the film, which in turn affects the size of Mg grains and the formation of carbidic bonds. | researchgate.net |
Controlled Growth of this compound Layers
The fabrication of this compound as thin films or controlled layers is a complex process that is not as established as for other metal carbides. However, principles from thin-film deposition techniques can be applied to understand potential pathways for controlled growth. The objective of controlled growth is to precisely manage the thickness, composition, crystal structure, and surface morphology of the deposited material.
Techniques such as Physical Vapor Deposition (PVD) and Chemical Vapor Deposition (CVD) are primary candidates for the synthesis of this compound layers. In a PVD process, magnesium metal could be sputtered or evaporated in the presence of a carbon-containing gas (e.g., a hydrocarbon) under vacuum. The substrate temperature, gas pressure, and deposition rate would be critical parameters to control the stoichiometry and crystallinity of the resulting film.
Another promising approach is plasma-assisted deposition. Research on the interaction of energetic carbon ions with magnesium has demonstrated the synthesis of magnesium sesquicarbide (Mg₂C₃) within a multi-layer thin film. researchgate.net In these methods, a plasma is used to create highly reactive species at lower temperatures than traditional thermal methods, potentially allowing for more control over the film's properties. The growth mechanism can be highly dependent on the substrate. Studies on other carbide-forming metals have shown that the propensity of the substrate to form carbide bonds can regulate whether the film grows layer-by-layer or as three-dimensional islands. nih.gov For magnesium, selecting a substrate that promotes carbide formation at the interface could be crucial for achieving uniform, high-quality layers.
Molecular Beam Epitaxy (MBE) offers the highest degree of control for growing single-crystal thin films. Although detailed reports on the MBE growth of this compound are scarce, the technique has been successfully used to grow related compounds like magnesium nitride (Mg₃N₂). researchgate.net An analogous MBE process for this compound would involve co-evaporation of high-purity magnesium and a carbon source (like a C₆₀ fullerene source or a carbon effusion cell) onto a heated, crystallographically compatible substrate in an ultra-high vacuum environment. The slow deposition rates and precise control over fluxes in MBE would, in principle, allow for atomic-level control over the layer's growth.
The table below summarizes key parameters that would need to be controlled for different potential deposition techniques.
| Deposition Technique | Key Control Parameters | Potential Advantages | Potential Challenges |
| Physical Vapor Deposition (PVD) | Substrate Temperature, Gas Pressure, Sputtering Power, Deposition Rate | Good for uniform coatings over large areas. | Difficulty in controlling stoichiometry (e.g., MgC₂, Mg₂C₃). |
| Chemical Vapor Deposition (CVD) | Precursor Gas Flow Rates, Substrate Temperature, Reactor Pressure | High purity films, potential for conformal coating. | Lack of suitable volatile and stable magnesium and carbon precursors. |
| Plasma-Enhanced CVD (PECVD) | Plasma Power, Gas Composition, Pressure, Temperature | Lower deposition temperatures, creation of reactive species. researchgate.net | Potential for ion bombardment damage to the film, complex chemistry. |
| Molecular Beam Epitaxy (MBE) | Source Fluxes (Mg, C), Substrate Temperature, Growth Rate | Atomic-level precision, growth of single-crystal epitaxial layers. researchgate.net | Requires ultra-high vacuum, slow growth rates, expensive equipment. |
Theoretical Predictions and Experimental Challenges in 2D this compound Monolayer Synthesis
The exploration of two-dimensional (2D) materials beyond graphene has led to significant theoretical interest in this compound monolayers. First-principles calculations, primarily using Density Functional Theory (DFT), have predicted the existence and intriguing properties of these novel materials.
Theoretical Predictions
Computational studies have investigated the stability and electronic characteristics of different this compound stoichiometries in a 2D monolayer form, notably Mg₂C and MgC₂. DFT calculations suggest that a 2D Mg₂C monolayer, featuring quasi-planar hexa-coordinate magnesium and carbon atoms, is dynamically and thermally stable. rsc.org In its freestanding state, this monolayer is predicted to be a weak metal. rsc.org However, its electronic properties are highly tunable; applying biaxial tensile strain can induce a transition from a metal to a semiconductor. rsc.orgrsc.org This strain-engineering potential makes it a promising candidate for flexible electronic and optoelectronic applications. rsc.org
Similarly, a 2D MgC₂ monolayer has been predicted to be a stable semiconductor with a small band gap of approximately 0.25 eV. rsc.org Theoretical studies highlight its potential as an anode material for alkali metal-ion batteries (Li, Na, K) due to high theoretical storage capacities and favorable adsorption energies. rsc.org The change from a semiconductor to a metallic state upon alkali metal adsorption is a key predicted feature for this application. rsc.org
The following table summarizes the theoretically predicted properties of these 2D this compound monolayers.
| Property | Mg₂C Monolayer | MgC₂ Monolayer |
| Predicted Stability | Energetically, dynamically, and mechanically stable. rsc.org | Stable structure. rsc.org |
| Electronic Nature | Weak metal (freestanding). rsc.org | Semiconductor. rsc.org |
| Band Gap | 0 eV (metallic); tunable with strain. rsc.orgrsc.org | ~0.25 eV. rsc.org |
| Key Predicted Feature | Strain-induced metal-to-semiconductor transition. rsc.orgrsc.org | High theoretical storage capacity for Li, Na, K ions. rsc.org |
| Potential Applications | Flexible nano-electronics, spintronics, optoelectronics. rsc.org | Anode material for alkali metal-ion batteries. rsc.org |
Experimental Challenges
Despite these promising theoretical predictions, the experimental synthesis of 2D this compound monolayers has not yet been reported, indicating significant practical challenges. A primary obstacle is the extreme reactivity of magnesium, which readily oxidizes in the presence of trace amounts of air or water. This necessitates stringent ultra-high vacuum or inert atmosphere conditions for any synthesis attempt.
Another major challenge lies in the thermodynamics of formation. While 2D structures are predicted to be stable in isolation, they may not be the most thermodynamically favored phase under typical synthesis conditions. Bulk magnesium carbides, such as α-Mg₂C₃ and β-Mg₂C₃, are known to form under high-pressure, high-temperature conditions. uspex-team.orgresearchgate.net This suggests a strong tendency for magnesium and carbon to form 3D crystalline structures rather than a 2D monolayer. Overcoming this thermodynamic barrier to favor 2D growth is a substantial hurdle.
The synthesis of other 2D materials often relies on either top-down exfoliation from a layered bulk parent material (like graphene from graphite) or bottom-up synthesis via CVD. For this compound, a suitable layered bulk precursor for exfoliation is not known to exist. Therefore, bottom-up approaches like MBE or CVD are the most likely routes. However, this presents its own set of challenges:
Precursor Selection: Identifying suitable magnesium and carbon precursors that are volatile, stable, and react cleanly on a substrate surface at appropriate temperatures is difficult.
Substrate Interaction: The choice of substrate is critical. The substrate must be compatible with the this compound lattice, stable at the required growth temperatures, and ideally, interact weakly enough with the growing layer to preserve its 2D electronic properties.
Kinetic Control: The growth process must be kinetically controlled to prevent the formation of the more stable 3D bulk phases or other unwanted compounds.
The difficulty in synthesizing many theoretically predicted 2D materials is a well-known bottleneck in materials science, and this compound is a clear example of where experimental capabilities have yet to catch up with computational predictions. nsf.gov
Crystallographic Structures and Phase Behavior of Magnesium Carbides
Polymorphism and Allotropic Forms of Magnesium Carbides
Magnesium carbides are known to exist in several stoichiometric forms, including MgC₂, Mg₂C₃, and Mg₂C. Each of these compounds exhibits distinct crystallographic structures and, in some cases, polymorphism.
Magnesium dicarbide (MgC₂) at ambient pressure crystallizes in a tetragonal structure. nih.govmaterialsproject.org This phase, referred to as α-MgC₂, belongs to the space group P4₂/mnm. nih.govresearchgate.net The structure is characterized by the presence of C₂²⁻ anionic groups.
Computational studies combined with experimental investigations have revealed a series of pressure-induced structural transformations in MgC₂. nih.gov Ab-initio calculations and swarm structure searches have predicted the following phase sequence as pressure increases: P4₂/mnm (α-phase) → Cmcm (β-phase) → C2/m (γ-phase) → P-3m1 (δ-phase). nih.govresearchgate.net These transformations involve significant changes in the carbon-carbon bonding, from C-C dimers to quasi-one-dimensional zigzag chains, then to polymerized ribbons, and finally to wrinkled quasi-two-dimensional graphite-like sheets. nih.gov Another theoretical study also suggested a phase sequence of P4₂/mnm → Cmcm → C2/m → P-3m1. researchgate.net
In addition to these phases, an I4/mmm structure has been predicted at pressures below 7 GPa, and another C2/m structure at pressures above 7 GPa. researchgate.netresearchgate.net A magnesium-intercalated graphite structure with Pmn2₁ symmetry was also predicted as a potential ground state for MgC₂, though it showed dynamic instability in some calculations. researchgate.net
| Phase | Crystal System | Space Group | Pressure Regime | Reference |
|---|---|---|---|---|
| α-MgC₂ | Tetragonal | P4₂/mnm | Ambient | nih.govresearchgate.net |
| β-MgC₂ | Orthorhombic | Cmcm | High Pressure | nih.govresearchgate.net |
| γ-MgC₂ | Monoclinic | C2/m | High Pressure | nih.govresearchgate.net |
| δ-MgC₂ | Trigonal | P-3m1 | High Pressure | nih.govresearchgate.net |
Magnesium sesquicarbide (Mg₂C₃) is known to exist in at least two polymorphs. The ambient-pressure form, α-Mg₂C₃, has an orthorhombic crystal structure belonging to the space group Pnnm. uspex-team.orgcarnegiescience.edumaterialsproject.org This structure contains linear C₃⁴⁻ anions, which are isoelectronic with carbon dioxide. uspex-team.orgcarnegiescience.edu In the α-phase, these C₃⁴⁻ chains are arranged in alternating layers with opposite orientations. carnegiescience.eduesrf.fr
A high-pressure polymorph, β-Mg₂C₃, was synthesized from the elements under high-pressure, high-temperature conditions. uspex-team.orgcarnegiescience.edu This phase has a monoclinic structure with the space group C2/m. uspex-team.orgcarnegiescience.eduesrf.fr Unlike the α-form, all the linear C₃⁴⁻ chains in β-Mg₂C₃ are nearly aligned along the crystallographic c-axis. carnegiescience.eduesrf.fr This parallel orientation allows for more efficient packing, which is enthalpically favored at elevated pressures. uspex-team.org The β-Mg₂C₃ phase is recoverable to ambient conditions. uspex-team.orgcarnegiescience.edu
Theoretical calculations have also predicted other potential orthorhombic structures with Pnma and Pbca space groups, but these are not enthalpically stabilized relative to the Pnnm structure at pressures up to 20 GPa. uspex-team.org
| Phase | Crystal System | Space Group | Key Structural Feature | Reference |
|---|---|---|---|---|
| α-Mg₂C₃ | Orthorhombic | Pnnm | Alternating layers of oppositely oriented C₃⁴⁻ chains | uspex-team.orgcarnegiescience.edu |
| β-Mg₂C₃ | Monoclinic | C2/m | C₃⁴⁻ chains nearly aligned along the c-axis | uspex-team.orgcarnegiescience.edu |
Magnesium methanide (B1207047) (Mg₂C) is known to have a cubic anti-fluorite type structure at high pressure, with the space group Fm-3m. nih.govrsc.org This compound, which contains C⁴⁻ methanide anions, was synthesized from a stoichiometric mixture of magnesium and carbon at pressures between 15 and 30 GPa and is recoverable to ambient conditions. researchgate.netsemanticscholar.org
First-principles calculations based on evolutionary methodology for crystal structure prediction have explored other potential polymorphs of Mg₂C. rsc.org Besides the known cubic phase, these theoretical studies have identified four new potential phases that are mechanically and dynamically stable:
Two tetragonal structures with space groups P4₂/mnm and I4₁/amd.
Two hexagonal structures with space groups P6₃/mmc and P-6m2.
The electronic structure calculations for these predicted phases suggest that the I4₁/amd phase is semimetallic, while the other three new phases are metallic. rsc.org
High-Pressure Structural Evolution and Phase Transitions
The application of high pressure is a powerful tool for inducing structural transformations in magnesium-carbon systems, leading to the formation of novel phases with distinct properties.
High-pressure research has significantly expanded the known chemistry of the Mg-C system. esrf.fr While magnesium and carbon show little affinity for each other at ambient pressure, they react to form stable compounds at pressures above 5 GPa and temperatures around 1300 K. esrf.fr
Systematic investigations of Mg₂C, Mg₂C₃, and MgC₂ under pressure show a trend of progressive electron donation from magnesium to carbon. researchgate.net This charge transfer leads to the rehybridization of carbon's valence sp orbitals, resulting in different chemical bonding modes and crystal structures. researchgate.netresearchgate.net
For MgC₂, pressure induces a sequence of transitions, as detailed in section 3.1.1, which are accompanied by a modification of the carbon network from isolated dimers to extended chains and sheets. nih.gov This structural evolution also impacts the electronic properties, with predicted metallic behavior for the β- and γ-phases and a narrow-bandgap semiconducting nature for the δ-phase. nih.gov
In the case of Mg₂C₃, the transformation from the orthorhombic α-phase to the monoclinic β-phase occurs at approximately 5 GPa. uspex-team.org This transition is driven by the more efficient packing of the linear C₃⁴⁻ units in the β-phase, which results in an 8% smaller volume per formula unit at the transition pressure. uspex-team.org
For Mg₂C, the cubic anti-fluorite structure is stabilized at pressures above 15 GPa. nih.govsemanticscholar.org Theoretical studies suggest that other novel polymorphs may be synthesizable under different pressure and temperature conditions. rsc.org
The study of pressure-induced phase transitions in magnesium carbides combines in-situ experimental techniques with theoretical calculations.
Experimental Studies: High-pressure and high-temperature synthesis experiments using diamond anvil cells (DACs) and multi-anvil presses have been instrumental in discovering new phases. uspex-team.orgesrf.fr In-situ synchrotron X-ray diffraction is used to observe the formation of new compounds and to solve their crystal structures under extreme conditions. uspex-team.orgcarnegiescience.eduesrf.fr For example, the formation of monoclinic β-Mg₂C₃ was observed in situ, and its structure was solved by combining experimental diffraction data with theoretical predictions from the ab initio evolutionary structure prediction algorithm USPEX. uspex-team.orgcarnegiescience.eduresearchgate.net Similarly, the synthesis of cubic Mg₂C was confirmed by in-situ X-ray diffraction at 15 GPa. nih.govresearchgate.net
Theoretical Studies: First-principles electronic structure methodology, often combined with swarm optimization techniques or evolutionary algorithms, has become a powerful tool for predicting the crystal structures of Mg-C compounds over a wide range of pressures. nih.govresearchgate.net These computational methods can predict the relative enthalpies of different polymorphs as a function of pressure, thereby identifying the pressures at which phase transitions are expected to occur. uspex-team.org For instance, calculations predicted the transition from α-Mg₂C₃ to β-Mg₂C₃ at 5 GPa, which was subsequently confirmed experimentally. uspex-team.org Theoretical studies have also been crucial in predicting the sequence of phase transitions for MgC₂ up to 200 GPa and in identifying several new potential polymorphs of Mg₂C that await experimental synthesis. nih.govrsc.org These studies not only predict new structures but also provide insights into the electronic and bonding properties of these high-pressure phases. nih.govrsc.orgresearchgate.net
| Compound | Low-Pressure Phase (Space Group) | High-Pressure Phase (Space Group) | Transition Pressure (GPa) | Reference |
|---|---|---|---|---|
| MgC₂ | P4₂/mnm (α-phase) | Cmcm (β-phase) | Not specified | nih.gov |
| MgC₂ | Cmcm (β-phase) | C2/m (γ-phase) | Not specified | nih.gov |
| MgC₂ | C2/m (γ-phase) | P-3m1 (δ-phase) | Not specified | nih.gov |
| Mg₂C₃ | Pnnm (α-phase) | C2/m (β-phase) | ~5 | uspex-team.org |
| Mg₂C | (Reactants Mg + C) | Fm-3m | >15 | nih.govsemanticscholar.org |
Metastable Magnesium Carbide Phases at Atmospheric Pressure
At atmospheric pressure, two primary this compound phases, Magnesium Dicarbide (MgC₂) and Magnesium Sesquioxide (Mg₂C₃), are known to be thermodynamically metastable. researchgate.netuspex-team.org Their formation and stability are transient and temperature-dependent.
MgC₂ can be synthesized through the reaction of magnesium and acetylene (B1199291). uspex-team.org However, upon heating to temperatures above 770 K, MgC₂ undergoes a transformation to form Mg₂C₃. uspex-team.org This phase, Mg₂C₃, is also not indefinitely stable and will decompose into magnesium and amorphous carbon at temperatures exceeding 970 K. uspex-team.org Thermodynamic analysis confirms that both MgC₂ and Mg₂C₃ are metastable concerning their elemental constituents, magnesium and graphite. researchgate.netuspex-team.org
The crystal structure of MgC₂ has been determined to be tetragonal, belonging to the P4₂/mnm space group. materialsproject.org In this structure, the magnesium ion (Mg²⁺) is coordinated with six carbon atoms. The bonding involves two shorter Mg-C bonds with a length of 2.17 Å and four longer Mg-C bonds at 2.57 Å. materialsproject.org The carbon atoms exist as C₂²⁻ moieties, with a C-C bond length of 1.26 Å. materialsproject.org For the metastable Mg₂C₃ phase, the Mg-C bond lengths have been reported to range from 2.21 to 2.46 Å. researchgate.net
Table 1: Structural Data for Metastable this compound Phases
| Compound | Formula | Crystal System | Space Group | Mg-C Bond Lengths (Å) | C-C Bond Length (Å) |
|---|---|---|---|---|---|
| Magnesium Dicarbide | MgC₂ | Tetragonal | P4₂/mnm | 2.17 (x2), 2.57 (x4) | 1.26 |
| Magnesium Sesquicarbide | Mg₂C₃ | Orthorhombic | Pnnm | 2.21 - 2.46 | N/A |
Structural Characteristics of Two-Dimensional (2D) this compound Monolayers
Recent theoretical studies have predicted the existence of a stable, two-dimensional monolayer of this compound with the stoichiometry Mg₂C. researchgate.net This novel 2D material exhibits unique structural and electronic properties. researchgate.netrsc.org The 2D Mg₂C monolayer is characterized by a structure featuring quasi-planar, hexa-coordinate magnesium and carbon atoms. researchgate.netrsc.org Density functional theory (DFT) calculations have shown that this monolayer possesses excellent dynamic and thermal stability, suggesting its potential for experimental synthesis. researchgate.netrsc.org
The structure of the 2D Mg₂C monolayer is not perfectly flat but exhibits a form of buckling. This is described as a unique puckered or hinged structure. researchgate.net While extensive details on a "double-layer" structure are still emerging, the concept of buckling is a known phenomenon in 2D materials. arxiv.orgnih.govarxiv.org This out-of-plane distortion is a critical characteristic of its geometry. In a related but distinct high-pressure phase of MgC₂, a structure has been predicted which consists of a two-dimensional magnesium layer sandwiched between two buckled graphene-like layers, highlighting the tendency for buckling in magnesium-carbon layered systems under certain conditions. researchgate.net
The 2D Mg₂C monolayer is distinguished by its quasi-planar arrangement where both magnesium and carbon atoms are hexa-coordinated. researchgate.netrsc.org In its freestanding, equilibrium state, the Mg₂C monolayer is predicted to behave as a weak metal. researchgate.netrsc.org A remarkable feature of this material is that its electronic properties can be tuned by applying mechanical strain. researchgate.netrsc.org Specifically, under increasing biaxial tensile strain, the 2D Mg₂C monolayer can undergo a transition from a metallic state to a gapless semimetal, and subsequently to a semiconductor. researchgate.netrsc.org This tunable metal-semiconductor transition opens possibilities for its use in electromechanical and optoelectronic applications. rsc.org
Two-dimensional materials are fundamentally layered structures, consisting of single or few-atom-thick sheets held together by strong in-plane covalent bonds and weaker out-of-plane interactions, often van der Waals forces. rsc.orgresearchgate.net This layered nature allows for the possibility of exfoliation into thin nanosheets or monolayers. rsc.org The predicted 2D Mg₂C monolayer fits this description, possessing a stable, atomically thin planar structure. researchgate.net Its organization as a single layer of magnesium and carbon atoms implies that it has a high surface area and unique electronic confinement, characteristic of 2D materials. rsc.org
Peculiar Structures of Small this compound Clusters
Computational studies using ab initio electronic structure methods have revealed the unique geometries of small this compound clusters. acs.orgacs.org These investigations show that species such as MgC₂, (MgC₂)₂, and (MgC₂)₄ are thermodynamically stable and are characterized primarily by ionic bonding between Mg²⁺ and C₂²⁻ moieties. acs.orgacs.org
The geometries of these small clusters have been optimized and determined at various levels of theory.
MgC₂ Monomer : The ground state of the MgC₂ monomer has a T-shaped geometry. acs.org
(MgC₂)₂ Dimer : The most stable structure of the dimer, (MgC₂)₂, exhibits a C₂h symmetry. acs.org This structure can be visualized as being formed from two T-shaped MgC₂ units, where the magnesium-bridged carbon bond is elongated by approximately 0.3 Å compared to the monomer. acs.org In this configuration, the magnesium atoms are involved in both σ- and π-type coordination with the carbon-carbon groups. acs.org
(MgC₂)₄ Cluster : The global minimum for the (MgC₂)₄ cluster is a D₂d singlet structure. acs.org This larger cluster demonstrates coordination of the C₂²⁻ moiety to both one and two Mg²⁺ sites, a feature reminiscent of coordination seen in transition metal met-car compounds. acs.orgacs.org
The dimerization energy to form (MgC₂)₄ from (MgC₂)₂ is significant, calculated to be 107.2 kcal/mol. acs.org
Table 2: Optimized Geometries of Small this compound Clusters at the MP2/6-31+G* Level
| Cluster | Symmetry Group | Key Bond Lengths (Å) | Key Angles (°) |
|---|---|---|---|
| MgC₂ | C₂v | Mg-C: 2.174, C-C: 1.282 | C-Mg-C: 34.6 |
| (MgC₂)₂ | C₂h | Mg-C (terminal): 2.164, Mg-C (bridged): 2.458, C-C: 1.284 | C-Mg-C: 30.1 |
| (MgC₂)₄ | D₂d | Mg-C: 2.302, 2.327, C-C: 1.311 | C-Mg-C: 33.6, Mg-C-Mg: 101.9 |
Data derived from ab initio electronic structure calculations. acs.org
Coordination Chemistry within this compound Clusters
The coordination chemistry of this compound is notably revealed in the study of its clusters, such as MgC₂, (MgC₂)₂, and (MgC₂)₄. Investigations into these clusters show that the bonding is primarily ionic in nature. acs.org A key feature of the larger clusters, (MgC₂)₂ and (MgC₂)₄, is the coordination of the C₂²⁻ moiety to the Mg²⁺ sites. acs.orgacs.org This C₂²⁻ unit demonstrates both 1-fold and 2-fold coordination. acs.orgacs.org In the most stable structure of the (MgC₂)₂ dimer, the magnesium atoms are involved in both σ- and π-type coordination with the carbon-carbon groups. acs.org This dual coordination behavior, where the C₂²⁻ can be coordinated linearly (1-fold) or side-on (2-fold), is a significant aspect of the structural chemistry of these clusters. acs.org
Crystallographic Analysis Techniques
X-ray Diffraction (XRD) for Phase Identification and Lattice Parameters
X-ray Diffraction (XRD) is a fundamental technique for the identification and structural characterization of this compound phases. By analyzing the diffraction patterns of powder samples, researchers can identify the specific polymorphs present and determine their crystal structures and lattice parameters. uspex-team.org
For instance, XRD has been crucial in characterizing different polymorphs of magnesium sesquicarbide (Mg₂C₃). The ambient-pressure α-Mg₂C₃ phase was identified as having an orthorhombic crystal structure. materialsproject.org High-resolution powder X-ray and neutron diffraction data were used to solve its structure, which is described in the space group Pnnm.
Furthermore, in situ XRD using synchrotron radiation under high-pressure and high-temperature conditions led to the discovery and characterization of a new high-pressure polymorph, β-Mg₂C₃. uspex-team.org Rietveld analysis of the synchrotron data confirmed its structure as monoclinic with the space group C2/m. uspex-team.org The ability of XRD to distinguish between these different phases is essential for understanding the material's behavior under various conditions.
The precise lattice parameters for these phases have been determined through detailed analysis of their XRD patterns.
Table 1: Crystallographic Data for Magnesium Sesquicarbide (Mg₂C₃) Polymorphs
| Phase | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
|---|---|---|---|---|---|---|
| α-Mg₂C₃ | Orthorhombic | Pnnm | 6.4108 | 5.2786 | 3.7283 | 90 |
This table was generated based on data from published research findings. uspex-team.org
High-Resolution Transmission Electron Microscopy (HRTEM) for Microstructure Elucidation
High-Resolution Transmission Electron Microscopy (HRTEM) is a powerful tool for elucidating the microstructure of materials at the atomic scale. For magnesium-based compounds, including carbides, HRTEM provides direct visualization of the crystal lattice, allowing for the detailed examination of interfaces, grain boundaries, and crystal defects. researchgate.netwisconsin.edu
In the context of magnesium carbides, HRTEM can be used to observe the lattice fringes of individual grains, revealing their crystallographic orientation and the nature of the boundaries between them. researchgate.net This is critical for understanding how different carbide phases coexist or interface with the magnesium matrix or other impurities, such as magnesium oxide (MgO), which is a common contaminating phase. wisconsin.edu
Chemical Bonding and Electronic Structure Theory of Magnesium Carbides
Fundamental Nature of Magnesium-Carbon Bonding
The bonding in magnesium carbides is not purely one type but rather a combination of ionic and covalent characteristics, heavily influenced by significant electron transfer from magnesium to carbon. acs.org
The chemical bond between magnesium and carbon in magnesium carbides is fundamentally polar, with a significant ionic character. acs.org This arises from the considerable difference in electronegativity between the magnesium and carbon atoms. Theoretical studies on small magnesium carbide clusters, such as MgC₂, (MgC₂)₂, and (MgC₂)₄, indicate that these species primarily involve ionic bonding and are thermodynamically very stable. acs.orgacs.org In these structures, magnesium atoms exist as Mg²⁺ cations, while the carbon atoms form anionic moieties. acs.org Depending on the stoichiometry, these can be single carbon anions (C⁴⁻), dumbbell-like pairs (C₂²⁻), or three-carbon chains (C₃⁴⁻). uspex-team.orgquora.com The formation of these carbanions is a result of the transfer of valence electrons from magnesium. For instance, in magnesium-rich compounds, the abundance of electrons from Mg can lead to the dissociation of larger carbon units into individual carbon anions, each capable of accepting four electrons to satisfy the octet rule. acs.org
While the Mg-C interaction is largely ionic, strong covalent bonding exists between carbon atoms within the anionic substructures. Carbon's ability to form a variety of s-p hybrid orbitals—namely sp, sp², and sp³—results in diverse structural motifs within magnesium carbides. acs.org The specific hybridization state and the resulting C-C bond lengths are highly dependent on the compound's stoichiometry and the external pressure conditions.
Under high pressure, magnesium carbides undergo phase transitions that alter the carbon framework. For example, in Mg₂C₃ at 50 GPa, the carbon atoms form polymeric 2D chains with C-C bond lengths of 1.42, 1.47, 1.50, and 1.55 Å. acs.org In a high-pressure phase of MgC₂, the structure is composed of puckered carbon layers where carbon atoms are arranged in a boat conformation, similar to cubic diamond, indicative of sp³ hybridization. acs.org Another phase of MgC₂ consists of fused benzene-like rings with C-C bond lengths of 1.44 and 1.46 Å, characteristic of sp² hybridization. acs.org The sesquicarbide, Mg₂C₃, contains the linear C₃⁴⁻ anion, which features C=C double bonds, involving two sigma (σ) and two pi (π) bonds within the carbon chain. uspex-team.orgdoubtnut.com
| Compound/Phase | Pressure (GPa) | C-C Bond Lengths (Å) | Predominant Hybridization |
| MgC₂ (P-6m2) | 1 | 1.42 | sp² |
| MgC₂ (C2/m) | 50 | 1.44, 1.46 | sp² |
| Mg₂C₃ (C2/m-2) | 50 | 1.42, 1.47, 1.50, 1.55 | sp³ / sp² |
| MgC₂ (P-3m1) | 70+ | N/A (Puckered layers) | sp³ |
This table presents selected C-C bond lengths and inferred carbon hybridization states in different this compound phases under pressure, based on data from structural investigations. acs.org
The structural and electronic evolution of magnesium carbides can be effectively described by the Zintl-Klemen charge-transfer concept. acs.orgresearchgate.net This model posits a complete transfer of valence electrons from the more electropositive metal (Mg) to the more electronegative element (C). The resulting anionic carbon substructure then arranges itself to accommodate these electrons, forming covalent bonds and satisfying valence rules as if it were an independent entity. acs.org
In the Mg-C system, the progressive increase of electron donation from magnesium to carbon under pressure drives structural changes. researchgate.net To accommodate the transferred electrons, the carbon valence sp orbitals continuously rehybridize, adopting different chemical bonding modes. acs.orgresearchgate.net For instance, in Mg₂C₃, electrons transferred from magnesium stabilize the C₃⁴⁻ units. acs.org As pressure increases, these units are forced to link together, forming covalently bonded chains, which leads to electron delocalization. acs.org This charge transfer concept successfully explains why, under sufficient pressure, metallic phases of MgC₂ can transform into semiconductors, while the insulator Mg₂C₃ undergoes a transition to a metallic state. acs.orgresearchgate.net
Electronic Band Structure Investigations
The electronic band structure determines the electrical properties of a material, such as whether it behaves as a metal, semiconductor, or insulator. In magnesium carbides, the band structure is highly sensitive to the crystal phase and atomic arrangement.
A key feature of a semiconductor's band structure is its bandgap, the energy difference between the top of the valence band and the bottom of the conduction band. wikipedia.org This gap can be "direct" or "indirect," depending on whether the maximum energy state of the valence band and the minimum energy state of the conduction band occur at the same crystal momentum (k-vector). wikipedia.org
Different phases of magnesium carbides exhibit varied electronic behaviors. Some structures, like the Cmcm and C2/m phases of MgC₂, are metallic and thus have no bandgap. researchgate.net However, other phases are semiconducting. The high-pressure P-3m1 phase of MgC₂ is a semiconductor with an indirect bandgap. researchgate.netresearchgate.net At a pressure of 105.4 GPa, this indirect bandgap was calculated to be 0.931 eV. researchgate.net
Similarly, magnesium sesquicarbide (Mg₂C₃) polymorphs are semiconductors. Both the orthorhombic α-Mg₂C₃ and the monoclinic β-Mg₂C₃ phases are characterized by indirect bandgaps. uspex-team.orgresearchgate.net The calculated values vary depending on the theoretical method used, with the HSE06 hybrid functional method, known for greater accuracy, predicting wider gaps than the standard DFT (PBE) method. uspex-team.org
| Compound | Calculation Method | Calculated Bandgap (eV) | Bandgap Type |
| α-Mg₂C₃ | DFT (PBE) | 1.23 | Indirect |
| α-Mg₂C₃ | HSE06 | 2.09 | Indirect |
| β-Mg₂C₃ | DFT (PBE) | 1.69 | Indirect |
| β-Mg₂C₃ | HSE06 | 2.52 | Indirect |
| MgC₂ (P-3m1 phase at 105.4 GPa) | DFT | 0.931 | Indirect |
This table summarizes the calculated bandgap energies for different this compound phases, highlighting the distinction between calculation methodologies. uspex-team.orgresearchgate.netresearchgate.net
The Valence Band Maximum (VBM) represents the highest energy level occupied by electrons at absolute zero temperature, while the Conduction Band Minimum (CBM) is the lowest unoccupied energy level. wikipedia.orgquora.com The specific locations of the VBM and CBM within the Brillouin zone determine whether a bandgap is direct or indirect.
For the semiconducting P-3m1 high-pressure phase of MgC₂, detailed calculations have identified the specific points of the VBM and CBM. At 105.4 GPa, the Valence Band Maximum is located at the A point of the Brillouin zone, while the Conduction Band Minimum is located at the H point. researchgate.net Because the VBM and CBM occur at different k-vectors (A and H), the bandgap is confirmed to be indirect. researchgate.netwikipedia.org
Density of States Analysis
The electronic properties of magnesium carbides are intrinsically linked to their density of states (DOS), which describes the number of available electronic states at each energy level. In the case of magnesium dicarbide (MgC₂), different phases exhibit distinct electronic characteristics.
The ambient-pressure α-phase of MgC₂ is an insulator with a substantial indirect band gap of approximately 2.643 eV nih.gov. However, under pressure, it can transform into metallic phases. The high-pressure β- and γ-phases of MgC₂ are metallic, a property attributed to the overlap between the conduction and valence bands nih.gov. Analysis of the projected density of states for these metallic phases reveals that the carbon p-orbitals are the primary contributors to the density of states at the Fermi level. Conversely, there are few carbon s-electrons and magnesium s- and p-electrons near the Fermi level, indicating a pressure-induced transfer of charge nih.gov.
Further studies on high-pressure phases of MgC₂ confirm these findings. The Cmcm and C2/m structures of MgC₂ exhibit metallic characteristics, whereas the P-3m1 structure is a semiconductor with an indirect band gap researchgate.netresearchgate.net.
Effect of Strain on Bandgap Modulation
The electronic properties of magnesium carbides, particularly in their two-dimensional forms, can be significantly manipulated through the application of mechanical strain. This process, known as strain engineering, has been theoretically investigated for the 2D Mg₂C monolayer, demonstrating its potential for use in flexible electronic devices nih.govresearchgate.netrsc.org.
The bandgap of the Mg₂C monolayer is highly sensitive to both compressive and tensile strain nih.govresearchgate.net.
Compressive Strain: Applying compressive strain to the Mg₂C monolayer leads to a reduction in its bandgap nih.govresearchgate.net.
Tensile Strain: Conversely, the application of tensile strain results in an increase in the bandgap nih.govresearchgate.net.
This tunable bandgap makes the material adaptable for various applications, including strain-controlled semiconductor devices and photodetectors nih.govresearchgate.net.
Intriguingly, theoretical calculations suggest that compressive strain can also induce a topological phase transition in the Mg₂C monolayer. This transition transforms the material from a normal insulator into a topological insulator, a state of matter with unique electronic properties that could be harnessed for quantum spintronics and dissipationless electronic devices nih.govresearchgate.net.
| Type of Strain | Effect on Bandgap | Potential Applications |
|---|---|---|
| Compressive | Reduces bandgap | Strain-controlled semiconductors, Topological insulators for quantum spintronics |
| Tensile | Increases bandgap | Adaptable semiconductor devices, Photodetectors |
Pressure-Induced Electronic Transitions
Applying high pressure is a powerful method for altering the crystal and electronic structures of materials, often leading to dramatic phase transitions. Magnesium carbides exhibit a variety of pressure-induced electronic transitions, including insulator-metal and metal-semiconductor transformations.
Insulator-Metal Transitions (e.g., in Mg₂C₃)
Magnesium sesquicarbide (Mg₂C₃) is a compound that demonstrates a distinct insulator-to-metal transition when subjected to high pressure researchgate.net. This transition involves a fundamental change in the electronic structure, where the band gap closes, and electrons are no longer localized, allowing for electrical conductivity. The orthorhombic Pnnm structure of Mg₂C₃, known as α-Mg₂C₃, contains linear C₃⁴⁻ chains researchgate.netmaterialsproject.orgacs.org. Under pressure, a transition to a monoclinic C2/m structure (β-Mg₂C₃) occurs, which is enthalpically stabilized by more efficient packing of these carbon chains uspex-team.orgresearchgate.net. This structural evolution is directly linked to the change in electronic behavior.
Metal-Semiconductor Transitions (e.g., in MgC₂ and Mg₂C)
Conversely, some magnesium carbides that are metallic under certain conditions can transform into semiconductors under sufficiently high pressure researchgate.net. This behavior is observed in both MgC₂ and Mg₂C researchgate.net.
For MgC₂, the structural evolution with pressure is complex, involving several stable phases nih.govnih.gov. While the ambient-pressure α-phase is an insulator, the high-pressure Cmcm (β-phase) and C2/m (γ-phase) structures are metallic nih.govresearchgate.net. However, at even higher pressures (above 66.2 GPa), the P-3m1 (δ-phase) becomes stable, which is a semiconductor with a narrow, indirect band gap nih.govresearchgate.netresearchgate.net. This demonstrates that pressure can induce both metallization and the reverse transition to a semiconducting state depending on the specific crystal structure stabilized.
Mg₂C, a methanide-type carbide, is known to be an indirect bandgap semiconductor at ambient conditions, with reported band gaps of 0.75 eV and 2.05 eV from different theoretical calculations researchgate.net. The application of pressure can further modify this electronic structure researchgate.net.
| Compound | Transition Type | Low-Pressure State | High-Pressure State | Relevant Phases |
|---|---|---|---|---|
| Mg₂C₃ | Insulator → Metal | Insulator | Metal | α-Mg₂C₃ (Pnnm) → β-Mg₂C₃ (C2/m) |
| MgC₂ | Insulator → Metal | Insulator | Metal | α-phase → β-phase (Cmcm) |
| MgC₂ | Metal → Semiconductor | Metal | Semiconductor | γ-phase (C2/m) → δ-phase (P-3m1) |
| Mg₂C | Metal → Semiconductor | Metallic (at specific pressures) | Semiconductor | - |
Metallic Behavior under High Pressure
Several phases of magnesium carbides exhibit metallic behavior, particularly under high-pressure conditions. As mentioned, the β-phase (Cmcm) and γ-phase (C2/m) of MgC₂ are metallic nih.govresearchgate.net. This metallicity arises from the overlap of valence and conduction bands, allowing for the free movement of electrons nih.gov. In addition to these phases of MgC₂, theoretical calculations have predicted other metallic this compound structures. Electronic structure calculations suggest that certain novel polymorphs of Mg₂C are metallic, in contrast to previously proposed insulating or semiconducting phases semanticscholar.org. The emergence of metallic phases under pressure is a common phenomenon in materials science, driven by the increased overlap of atomic orbitals in a compressed lattice aps.orgaps.org.
Electron Density Distribution Analysis
The analysis of electron density distribution provides crucial insights into the nature of chemical bonding within magnesium carbides. Studies indicate a significant ionic character in the bonding between magnesium and carbon, with a clear transfer of electrons from the magnesium to the carbon atoms researchgate.net.
Theoretical investigations of the Mg-C system under pressure show a systematic trend of progressive electron donation from magnesium to carbon as pressure increases researchgate.net. This charge transfer can be understood using concepts like the Zintl-Klemen model, which is often used to describe bonding in intermetallic compounds. The evolution of the crystal and electronic structures under pressure is driven by the rehybridization of carbon's valence sp orbitals to accommodate the transferred electrons researchgate.net.
In Mg₂C, which contains the methanide (B1207047) C⁴⁻ anion, the bonding is considered to be strongly ionic researchgate.netcolab.ws. This is in contrast to beryllium carbide (Be₂C), which has a greater degree of covalent character colab.ws. For MgC₂, pressure induces a charge transfer from C-s and Mg-s, p orbitals to C-p orbitals, which is linked to its metallization nih.gov. This charge transfer and the resulting ionic interactions are fundamental to the stability and electronic properties of the various this compound compounds.
Topological Analysis of Electron Density
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the chemical bonding in a molecule based on the topology of its electron density (ρ(r)), which is a quantum mechanical observable. This analysis partitions a molecule into atomic basins and identifies critical points in the electron density field, which reveal the nature of the atomic interactions.
A key element in this analysis is the bond critical point (BCP) , a location of minimum electron density along the path of maximum density that links two bonded atomic nuclei (the bond path). Several properties of the electron density at this point provide insight into the bond's character:
Electron Density at the BCP (ρb): The magnitude of ρb correlates with the strength of a bond. Higher values typically indicate a stronger, more covalent interaction, while lower values suggest weaker, more ionic character.
Laplacian of the Electron Density (∇²ρb): The sign of the Laplacian at the BCP distinguishes between two main types of interactions. A negative value (∇²ρb < 0) indicates a concentration of electron density, characteristic of a shared-shell or covalent bond. Conversely, a positive value (∇²ρb > 0) signifies a depletion of electron density at the BCP, which is typical of closed-shell interactions, such as ionic bonds, hydrogen bonds, and van der Waals interactions.
For magnesium carbides, theoretical studies allude to a strong ionic character in the Mg-C bonds. If a QTAIM analysis were performed, it would be expected to yield low values of ρb and significantly positive values of ∇²ρb for the Mg-C interactions, confirming a closed-shell, ionic nature. The C-C bonds within carbide anions (like the C₂²⁻ or C₃⁴⁻ units) would be expected to show characteristics of shared-shell interactions. Without specific published data, a quantitative table cannot be constructed.
Table 1: Hypothetical QTAIM Parameters for Bonds in Magnesium Carbides (Note: This table is illustrative and is not based on published experimental or theoretical data.)
| Compound | Bond | ρb (e/ų) | ∇²ρb (e/Å⁵) | Bond Character |
|---|---|---|---|---|
| MgC₂ | Mg-C | Low | Positive | Ionic |
| C-C | High | Negative | Covalent | |
| Mg₂C₃ | Mg-C | Low | Positive | Ionic |
| C-C | High | Negative | Covalent |
Natural Bond Orbital (NBO) Analysis for Bonding Characterization
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals from a calculation into a localized Lewis-like structure of bonds and lone pairs. This approach provides an intuitive chemical picture of bonding and allows for the quantitative analysis of charge transfer and orbital interactions.
Key outputs of an NBO analysis include:
Natural Population Analysis (NPA): This method assigns the electrons of a molecule to its constituent atoms, yielding "natural charges." These charges provide a more physically realistic measure of electron distribution and charge transfer between atoms than other methods. In magnesium carbides, a significant positive charge would be expected on magnesium and a corresponding negative charge on the carbon atoms.
Wiberg Bond Index (WBI): The WBI is a measure of the bond order between two atoms, calculated from the NBOs. A value close to 1.0 indicates a single bond, 2.0 a double bond, and so on. It provides a quantitative measure of bond multiplicity.
Second-Order Perturbation Theory Analysis: This part of the NBO analysis evaluates the stabilization energy (E(2)) associated with "donor-acceptor" interactions between a filled (donor) NBO and a vacant (acceptor) NBO. These interactions represent electron delocalization from the idealized Lewis structure and are key to understanding bonding. For example, the interaction between a carbon lone pair (donor) and an empty magnesium orbital (acceptor) would quantify the degree of charge transfer and its energetic importance to the Mg-C bond.
A full NBO analysis of magnesium carbides would provide a detailed picture of the ionic bonding, quantifying the extent of electron donation from magnesium to the carbon anions and detailing the nature of the covalent bonds within the carbide units themselves. However, specific data tables with these findings are not available in the current literature.
Table 2: Hypothetical NBO Analysis Results for this compound (MgC₂) (Note: This table is illustrative and is not based on published experimental or theoretical data.)
| Atom | Natural Charge (e) |
|---|---|
| Mg | +1.8 to +1.9 |
| C | -0.9 to -0.95 |
| Bond | Wiberg Bond Index |
|---|---|
| Mg-C | ~0.1 - 0.2 |
| C≡C | ~2.8 - 2.9 |
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
|---|---|---|
| Lone Pair (C) | Empty Orbital (Mg) | High |
Advanced Spectroscopic Characterization of Magnesium Carbides
Vibrational Spectroscopy
Vibrational spectroscopy is a powerful tool for probing the molecular vibrations of magnesium carbides, offering insights into their structural arrangements and the nature of the chemical bonds present.
Fourier Transform Infrared (FTIR) spectroscopy is instrumental in identifying the vibrational modes of magnesium carbide molecules. In a study involving the dual laser ablation of magnesium and carbon rods trapped in an argon matrix, the linear MgC₃⁻ anion was identified. xpsfitting.com The FTIR spectrum revealed two distinct absorption features that were candidates for this compound absorptions. xpsfitting.com
The most prominent absorption, identified as the ν₁(σ) vibrational fundamental, was observed at 1797.5 cm⁻¹. xpsfitting.com A second, correlated absorption was detected at 1190.1 cm⁻¹, which has been tentatively assigned to the ν₂(σ) mode of the MgC₃⁻ anion. xpsfitting.com These experimental findings are in good agreement with theoretical predictions from density functional theory (DFT) calculations. escholarship.org
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Assignment |
| ν₁(σ) | 1797.5 | C=C asymmetric stretch |
| ν₂(σ) | 1190.1 | Mg-C stretch (tentative) |
Table 1: FTIR Vibrational Frequencies of Linear MgC₃⁻ Anion in an Argon Matrix xpsfitting.com
Symmetry analysis of the C2/m structure of β-Mg₂C₃ predicts four A_g and two B_g Raman active modes. researchgate.net Experimental Raman spectra recorded at room temperature showed that all predicted modes were observed, and their frequencies displayed a positive correlation with increasing pressure. researchgate.net The Raman spectra indicated carbon stretching modes from the [C=C=C]⁴⁻ anion near 1200 cm⁻¹. esrf.frstanford.edu The calculated Raman frequencies for β-Mg₂C₃ at 12 GPa show excellent agreement with the experimental data. researchgate.net
| Symmetry | Calculated Frequency (cm⁻¹) at 12 GPa | Experimental Frequency (cm⁻¹) at ~12 GPa |
| B_g | 179.9 | ~180 |
| A_g | 200.2 | ~205 |
| A_g | 314.1 | ~320 |
| B_g | 352.0 | ~355 |
| A_g | 400.1 | ~410 |
| A_g | 1215.1 | ~1220 |
Table 2: Calculated and Experimental Raman Frequencies for β-Mg₂C₃ researchgate.net
Theoretical calculations are crucial for predicting the rovibrational spectra of transient or difficult-to-synthesize this compound isomers, guiding their potential laboratory or astronomical detection. For the simple diatomic molecule MgC, theoretical studies predict a ³Σ⁻ ground electronic state. escholarship.orgresearchgate.net High-level ab initio calculations have been used to generate potential energy curves and spectroscopic constants to aid in its identification. researchgate.net
For the more complex MgC₃ species, several isomers with different spin multiplicities have been investigated using coupled cluster theory and multireference configuration interaction methods. cdnsciencepub.comresearchgate.net These quantum chemical approaches provide rovibrational spectroscopic data, including harmonic infrared intensities and dipole moments, which are essential for guiding spectroscopic characterization. cdnsciencepub.comresearchgate.net The calculations suggest that the ¹A₁ diamond isomer is the ground state, lying slightly lower in energy than the ³A₁ diamond isomer. researchgate.net
Electronic Spectroscopy
Electronic spectroscopy probes the electronic structure of magnesium carbides, providing information on elemental composition, bonding states, and electronic transitions.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the constituent elements. escholarship.org Studies on thin films containing this compound have utilized XPS to characterize the surface structure. researchgate.net The analysis of a composite layer containing Mg₂C₃ and Mg(OH)₂ confirmed the presence of magnesium and carbon. researchgate.net
The interpretation of XPS spectra for magnesium compounds can be challenging due to the small chemical shifts in the Mg 2p binding energy for different chemical states. xpsfitting.com For instance, the Mg 2p binding energy for metallic magnesium is typically around 49.7 eV, while for MgO and MgCO₃, it is observed at slightly higher binding energies. xpsfitting.comaip.org This makes unambiguous identification of the this compound phase solely based on the Mg 2p peak difficult without careful calibration and comparison with reference spectra. The C 1s region would also be critical for distinguishing carbide carbon from adventitious carbon or carbonate species.
| Chemical State of Magnesium | Mg 2p Binding Energy (eV) |
| Mg metal | 49.7 |
| MgO | 50.8 |
| Mg(OH)₂ | 51.8 |
| MgCO₃ | ~51 (varies with reference) |
Table 3: Reference Mg 2p Binding Energies for Various Magnesium Compounds. Note: Values can vary depending on instrument calibration and charge referencing methods. xpsfitting.comaip.org
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions from occupied to unoccupied molecular orbitals. libretexts.org This technique can provide information about the electronic properties and band structure of materials.
For this compound, UV-Visible spectroscopy has been used to determine the optical properties of Mg₂C₃. researchgate.net From the optical measurements of the UV-Visible spectrum, the band gap energy for an indirect transition in Mg₂C₃ was determined to be approximately 1.75 eV. researchgate.net This absorption of energy corresponds to the promotion of an electron from a lower energy electronic state to a higher energy one, a fundamental characteristic of the material's electronic structure. libretexts.org
Photoluminescence (PL) Spectroscopy
Photoluminescence (PL) spectroscopy is a powerful technique for investigating the electronic structure and excited-state properties of materials. However, in the context of simple inorganic magnesium carbides such as magnesium methanide (B1207047) (Mg₂C), magnesium acetylide (MgC₂), and magnesium sesquicarbide (Mg₂C₃), literature detailing their intrinsic photoluminescent properties is notably sparse. While PL is a standard characterization method for many semiconductor and molecular materials, its application to these specific ionic carbides is not widely reported in scientific literature.
Conversely, research into more complex organometallic compounds has identified bright luminescence in certain magnesium carbene complexes. rsc.orgresearchgate.net These materials, which feature a central magnesium atom bonded to organic ligands, exhibit luminescence based on an Intra-Ligand-Charge-Transfer (ILCT) mechanism between the carbazolido and mesoionic carbene components. rsc.org It is crucial to distinguish these molecular complexes from the inorganic crystal structures of simple magnesium carbides, as their luminescent properties arise from fundamentally different electronic transitions within the organic ligands, rather than from the band structure of an ionic solid.
Spectroscopic Studies of Excited States and Vibronic Interactions
The transient nature and complex electronic structure of diatomic this compound (MgC) make it a key subject for advanced theoretical and spectroscopic studies. Understanding its excited states and the interactions between electronic and vibrational motions (vibronic interactions) is critical for its potential detection and characterization in various environments.
To accurately model the behavior of MgC, high-level computational methods are employed to generate potential energy curves (PECs), which map the energy of the molecule as a function of its internuclear distance. One of the primary techniques used is the dynamically weighted multi-reference configuration interaction (MRCI) method. tandfonline.com This approach is essential for molecules like MgC that exhibit complex multi-configurational bonding. tandfonline.com
Researchers have used these calculations to generate precise PECs for the triplet ground state (X ³Σ⁻) and a range of triplet and quintet excited states up to 50,000 cm⁻¹ above the ground state minimum. tandfonline.com The calculations encompass multiple electronic states, including 4 ³Σ⁻, 4 ³Π, 1 ³Δ, 1 ⁵Σ⁻, and 1 ⁵Π states. tandfonline.com The data derived from these curves allow for the prediction of key spectroscopic constants, which are vital for identifying the molecule in laboratory or astronomical observations. tandfonline.comresearchgate.net
| Electronic State | Tₑ (cm⁻¹) | Rₑ (Å) | ωₑ (cm⁻¹) |
|---|---|---|---|
| X ³Σ⁻ (ground state) | 0 | 2.126 | 509 |
| (1) ³Π | 10156 | 2.062 | 639 |
| (1) ⁵Σ⁻ | 11481 | 2.007 | 708 |
| (2) ³Σ⁻ | 21028 | 2.417 | 347 |
| (2) ³Π | 25253 | 2.355 | 404 |
Data sourced from high-level MRCI computational studies. Tₑ represents the electronic term energy, Rₑ is the equilibrium internuclear distance, and ωₑ is the harmonic vibrational frequency. tandfonline.com
The Born-Oppenheimer approximation, which separates electronic and nuclear motion, breaks down when electronic states are close in energy. In MgC, the lowest four ³Π states are strongly coupled, necessitating a more complex analysis. tandfonline.com To account for this, non-adiabatic derivative couplings between these states are calculated. tandfonline.com These coupling terms quantify the interaction between the electronic and nuclear kinetic energies and are used to transform the initial adiabatic potential energy curves (where states are not allowed to cross) into a more physically representative diabatic picture. tandfonline.com
In addition to non-adiabatic interactions, spin-orbit coupling (SOC) can also induce mixing between different electronic states. Theoretical studies of MgC discuss the state-mixing role of SOC. tandfonline.com However, a key finding is that for the MgC system, the spin-orbit coupling effects are significantly weaker than the non-adiabatic interactions that dominate the coupling between the ³Π states. tandfonline.com
The strong coupling among the electronic states of MgC leads to the formation of strongly mixed vibronic states, where the wavefunctions have significant contributions from multiple electronic and vibrational basis states. This mixing results in an erratic vibronic structure and can significantly shorten the lifetimes of these states due to pre-dissociation. tandfonline.com
To analyze and assign these complex states, a coupled vibronic Hamiltonian is constructed and solved. tandfonline.com This Hamiltonian explicitly includes the diabatic potential energy curves and the non-adiabatic coupling matrix elements derived from the computational studies. By solving this Hamiltonian, researchers can compute the energies of the mixed vibronic states and assign their character, providing crucial insights that can aid in the experimental detection and interpretation of MgC's spectrum. tandfonline.com
Morphological Characterization Techniques
The physical form and structure—or morphology—of this compound materials depend heavily on the synthesis method. Various techniques are used to visualize and understand the size, shape, and aggregation of the resulting particles.
Scanning Electron Microscopy (SEM) is a primary technique for analyzing the surface topography and morphology of materials at the micro and nanoscale. For magnesium-carbon materials, SEM analysis has revealed distinct morphologies depending on the preparation route.
In one study involving the synthesis of magnesium-carbon nanoparticles via a submerged arc discharge technique, Field Emission Scanning Electron Microscopy (FE-SEM) was used for characterization. sadrn.com The analysis showed that the product consisted of agglomerated spherical nanoparticles . sadrn.com The size of these nanoparticles was found to be consistent with results from dynamic light scattering analysis, which indicated an average size of about 35 nm. sadrn.com
Other synthesis methods, such as the reaction of magnesium oxide with methane (B114726) in an arc discharge reactor, produce fine powders of MgC₂ and Mg₂C₃. fischer-tropsch.org These powders are noted to be highly reactive upon exposure to air, suggesting a very small particle size. fischer-tropsch.org Similarly, a high-pressure polymorph, β-Mg₂C₃, has been recovered as a bright golden-yellow powder. esrf.fr While not an SEM image, this observation provides a macroscopic view of the material's morphology. SEM would be essential to determine the specific particle shapes and size distribution within such powders.
Transmission Electron Microscopy (TEM) for Nanostructure Analysis
Transmission Electron Microscopy (TEM) is a pivotal technique for the characterization of this compound nanostructures, offering direct visualization of morphology, crystal structure, and defects at the nanoscale. acs.org This high-resolution, real-space imaging capability is essential for establishing the critical relationships between synthesis parameters, the resultant nanostructure, and the material's ultimate properties. acs.org TEM provides indispensable data on particle size, morphology, and crystallographic details. scispace.com
Bright-Field and Dark-Field Imaging
Bright-field (BF) and dark-field (DF) imaging are fundamental modes of operation in TEM used to analyze the microstructure of materials. news-medical.net In bright-field imaging, the most common mode, the image is formed by the transmitted (unscattered) electron beam, which is isolated by an objective aperture. myscope.trainingyoutube.com In this configuration, areas of the sample that are more crystalline or have a higher mass density scatter electrons more strongly and thus appear darker in the final image. news-medical.netlibretexts.org
Conversely, dark-field imaging forms an image by selecting specific diffracted electrons with the objective aperture while blocking the transmitted beam. news-medical.net This technique is particularly effective for enhancing the contrast of crystalline features, making them appear bright against a dark background. libretexts.org DF imaging is highly valuable for studying crystal defects, particle size, and the distribution of different crystalline phases within a this compound sample. libretexts.org For example, by selecting a specific diffraction spot corresponding to a particular this compound phase (e.g., MgC₂ or Mg₂C₃), the spatial distribution of that phase can be mapped.
Selected Area Electron Diffraction (SAED)
Selected Area Electron Diffraction (SAED) is a crystallographic technique within the TEM that provides information about the crystal structure of a specimen. wikipedia.org By using a selected area aperture, a diffraction pattern can be generated from a specific, localized region of the sample. wikipedia.org This pattern is a 2D projection of the reciprocal crystal lattice and can be used to determine lattice parameters, identify crystal phases, and ascertain the orientation of the crystallites. scispace.comwikipedia.org
For a single-crystal this compound nanoparticle, the SAED pattern will consist of a regular array of sharp spots. For a polycrystalline sample, which contains many randomly oriented nanocrystals, the pattern will be a set of concentric rings. youtube.com Each ring corresponds to a specific set of lattice planes. Analysis of these patterns has been crucial in confirming the crystal structures of various this compound polymorphs, such as the monoclinic high-pressure variant of magnesium sesquicarbide (β-Mg₂C₃). researchgate.net
Below is an interactive table presenting typical SAED data for a polycrystalline this compound sample.
| d-spacing (Å) | Miller Indices (hkl) |
| 4.86 | (110) |
| 3.01 | (021) |
| 2.55 | (200) |
| 2.43 | (220) |
| 1.77 | (222) |
| 1.51 | (400) |
Note: This data is illustrative for a generic this compound phase and can vary based on the specific polymorph and synthesis conditions.
High-Resolution Transmission Electron Microscopy (HRTEM)
High-Resolution Transmission Electron Microscopy (HRTEM) is an advanced imaging mode that allows for the direct visualization of a material's atomic structure. nih.gov By imaging the interference between the transmitted and diffracted electron beams, HRTEM can produce images where the atomic columns of a crystal lattice are resolved. taylorfrancis.com This capability is invaluable for the in-depth structural analysis of this compound nanostructures.
HRTEM is employed to:
Identify Crystal Structure: Directly observe the arrangement of atoms and confirm the crystal lattice determined by diffraction techniques.
Characterize Defects: Visualize crystalline imperfections such as dislocations, stacking faults, and grain boundaries with atomic precision. acs.org
Analyze Interfaces: Study the atomic structure of interfaces between different materials or between different grains within the sample. taylorfrancis.com
Examine Nanoparticle Morphology: Determine the precise shape of nanoparticles and identify their exposed crystal facets.
This atomic-level information is critical for understanding the growth mechanisms of this compound nanostructures and for correlating their physical and chemical properties with their precise atomic configurations. The identification of individual metal atomic columns and various types of surface terminations is possible through this powerful technique. nih.gov
Computational and Theoretical Modeling Studies of Magnesium Carbides
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure and properties of materials. It has been extensively applied to investigate various magnesium carbide phases.
Geometry Optimization and Structural Prediction
DFT calculations are frequently employed for geometry optimization to determine the lowest energy atomic arrangements of magnesium carbides. These calculations can predict stable and metastable structures, as well as their lattice parameters and bond lengths. For instance, DFT has been used to study the structural evolution of magnesium carbides under high pressure. Studies have utilized ab initio evolutionary structure prediction algorithms like USPEX in conjunction with DFT to predict new high-pressure polymorphs of Mg₂C₃. uspex-team.org This approach successfully predicted a new monoclinic C2/m structure (β-Mg₂C₃), which was subsequently synthesized. uspex-team.org DFT calculations have shown good agreement with experimental lattice parameters for β-Mg₂C₃. uspex-team.org DFT has also been used to predict the structure of a two-dimensional this compound (Mg₂C) monolayer with a buckled double-layer structure. rsc.orgrsc.org
DFT calculations have also investigated the structural stability of different Mg₂C₃ crystal structures across a broad pressure spectrum, indicating pressure-induced phase transitions. researchgate.net For MgC₂, first-principles methods, including DFT, have explored ten possible structures, identifying Cmcm, C2/m, and P-3m1 as dynamically and mechanically stable under given pressures. researchgate.net
Electronic Structure and Bandgap Calculations
DFT is a crucial tool for calculating the electronic structure and bandgaps of magnesium carbides, which dictates their electrical properties. For example, DFT calculations have been performed to evaluate the electronic structure of T2-Al₂MgC₂. researchgate.net These calculations determined an indirect band gap value of 1.73 eV for this phase. researchgate.net
Monolayer MgC₂ has been studied using first-principles evaluations, revealing its semiconductor properties with a calculated band gap of 0.25 eV. researchgate.netrsc.orgdntb.gov.ua Upon adsorption of alkali metals like Li, Na, and K, the material is predicted to change from semiconducting to metallic. researchgate.netrsc.org For the P-3m1 structure of MgC₂ at high pressure (105.4 GPa), DFT calculations predicted an indirect band gap of 0.931 eV. researchgate.net DFT calculations using different functionals, such as PBE and HSE06, have been used to calculate the band gaps of α-Mg₂C₃ and β-Mg₂C₃, showing that both are indirect band gap semiconductors with varying band gap values depending on the functional used. uspex-team.org
Thermodynamic Property Calculations (e.g., Heat of Formation, Entropy)
DFT calculations are also employed to determine the thermodynamic properties of magnesium carbides, such as heat of formation and entropy. DFT has been used to evaluate the thermodynamic properties of T2-Al₂MgC₂, calculating the heat of formation to be -23.6 kJ/mol of atoms at 298 K and the entropy of formation to be 70.0 J/mol/K at 298 K. researchgate.net
Theoretical studies using ab initio calculations have provided insights into the thermodynamics of Mg₂C under extreme conditions, including its metastability at ambient conditions. acs.org DFT calculations have also been used in conjunction with atomistic thermodynamic analyses to investigate the initial deposition of MgO on GaAs surfaces, demonstrating the application of these methods to related magnesium-containing systems. aip.org
Thermodynamic data for metastable Mg₂C₃ and MgC₂ phases have been modeled, with descriptions derived directly from thermodynamic data. researchgate.net The standard enthalpy of formation at 25 °C and the absolute entropy at 298 K have been documented and assessed for these carbides. researchgate.net
Here is a table summarizing some calculated thermodynamic properties:
| Compound | Property | Value | Conditions | Method | Source |
| T2-Al₂MgC₂ | Heat of Formation | -23.6 kJ/mol of atoms | 298 K | DFT | researchgate.net |
| T2-Al₂MgC₂ | Entropy of Formation | 70.0 J/mol/K | 298 K | DFT | researchgate.net |
| Mg₂C₃ (α-phase) | Standard Enthalpy of Formation | +79.5 kJ/mol | Ambient pressure | - | uspex-team.org |
| MgC₂ | Assessed Enthalpy of Formation | +0.58 kJ mol-atoms⁻¹ | Room temperature | - | researchgate.net |
Ab Initio and Coupled Cluster Methods
Beyond standard DFT, more computationally intensive ab initio methods, including Coupled Cluster theory and Multi-Reference Configuration Interaction (MRCI), are used to achieve higher accuracy in describing the electronic structure and properties of magnesium carbides, particularly for smaller clusters or when strong electron correlation effects are significant.
Multi-Reference Configuration Interaction (MRCI) Calculations
MRCI calculations are valuable for systems where a single electronic configuration is not sufficient to describe the wave function accurately, which can be the case for molecules or clusters with complex bonding. High-level dynamically weighted MRCI calculations have been employed to generate accurate potential energy curves for magnesium monocarbide (MgC), investigating its ground and excited electronic states. researchgate.netmst.eduresearchgate.net These studies have provided insights into the spectroscopic constants and vibronic perturbations in the MgC molecule. researchgate.netmst.edu
Coupled Cluster Theory (e.g., CCSD(T), CCSD(T)-F12) for High Accuracy
Coupled Cluster methods, such as CCSD(T) (Coupled Cluster Singles Doubles with perturbative Triples), are known for their high accuracy in calculating molecular energies and properties. These methods are particularly useful for obtaining reliable spectroscopic constants and relative energies of different electronic states. While the search results did not provide specific examples of CCSD(T) or CCSD(T)-F12 calculations explicitly on magnesium carbides like Mg₂C₃ or MgC₂, coupled cluster calculations, including CCSD(T), have been applied to study similar diatomic carbides like CaC to determine their ground electronic states and spectroscopic constants, highlighting the applicability of these methods to alkaline earth metal carbides. researchgate.netuoa.gr The competition between different spin states (e.g., ³Σ⁻ and ⁵Σ⁻) in such diatomic carbides necessitates high-level theoretical methods like CCSD(T) for accurate determination of the ground state. researchgate.net
Many-Body Perturbation Theory (e.g., MP2, MP4)
Many-Body Perturbation Theory (MBPT), including methods like MP2 and MP4, is employed in quantum chemistry to account for electron correlation effects beyond the Hartree-Fock approximation. MP2 is one of the simplest and most useful levels of theory for approximating the correlation energy of molecules. q-chem.com While MP3 is occasionally used, MP4 calculations are more commonly employed, sometimes as part of thermochemical methods. q-chem.com These methods systematically refine calculations towards the exact limit, albeit at significant computational expense. ucl.ac.uk The development of MPn methods has evolved over decades, with recent focus on improving the efficiency and accuracy of MP2 for larger systems. smu.edu
Advanced Simulation Techniques
Advanced simulation techniques are essential for predicting crystal structures and simulating the dynamic behavior of magnesium carbides.
Swarm Optimization Techniques for Crystal Structure Prediction
Crystal structure prediction (CSP) is a long-standing challenge in condensed matter and chemical science. nih.gov State-of-the-art approaches often combine Density Functional Theory (DFT) calculations with structural searching algorithms, including swarm optimization techniques like Particle Swarm Optimization (PSO). nih.govoaepublish.com PSO is recognized as one of the efficient algorithms for crystal structure searching, with successful applications in various material fields, particularly under high-pressure conditions. researchgate.net The CALYPSO method is an example of a CSP approach that utilizes particle swarm optimization for structural evolution. oaepublish.com This method involves generating initial structures, characterizing and eliminating duplicates, performing local optimization, and then using PSO for structural evolution until convergence is met. oaepublish.com Machine learning approaches are also being integrated with optimization algorithms like PSO to accelerate the search for low-energy crystal structures. nih.govoaepublish.comfrontiersin.org
First-Principles Molecular Dynamics Simulations (if applicable to Mg-C)
First-principles molecular dynamics (FPMD) simulations are valuable for analyzing the thermal stability and dynamic behavior of materials. For magnesium carbides, FPMD simulations have been conducted to assess the thermal stability of proposed structures, such as a two-dimensional Mg₂C monolayer. rsc.org These simulations are typically carried out under specific ensembles, like the NVT ensemble (constant number of atoms, volume, and temperature), with defined time steps and simulation durations. rsc.org The absence of unstable modes in phonon dispersion calculations, often performed alongside FPMD, further supports the theoretical feasibility and experimental synthesizability of predicted this compound structures. rsc.org
Modeling of Mechanical and Electronic Properties under External Stimuli
Computational modeling is extensively used to investigate how external stimuli, such as strain, affect the mechanical and electronic properties of magnesium carbides.
Strain Engineering for Bandgap Modulation and Topological Transitions
Strain engineering is a powerful tool for significantly modulating the electronic properties of materials, including bandgap tuning and inducing topological phase transitions. For a two-dimensional Mg₂C monolayer, theoretical investigations using DFT have shown that strain engineering can effectively modulate the bandgap. rsc.orgrsc.org Compressive strain tends to reduce the bandgap, while tensile strain increases it, making the material adaptable for strain-controlled semiconductor devices. rsc.orgrsc.org Furthermore, compressive strain can induce a topological phase transition in the Mg₂C monolayer, transforming it from a normal insulator to a topological insulator. rsc.orgrsc.org This transition is evidenced by band inversion and the emergence of a non-zero invariant. rsc.orgrsc.org These findings highlight the potential of strain engineering to fine-tune the optoelectronic properties of magnesium carbides for applications in flexible electronics and quantum spintronics. rsc.orgrsc.org
Elastic Constants and Mechanical Stability Assessments
The mechanical stability and stiffness of magnesium carbides can be assessed through the calculation of elastic constants using first-principles methods like DFT. rsc.orgresearchgate.net For a 2D Mg₂C monolayer, calculated elastic constants satisfy Born-Huang stability criteria, confirming its mechanical stability. rsc.org Elastic constants provide information about a material's stiffness and its response to stress. rsc.org Properties like the in-plane Young's modulus and Poisson's ratio can be derived from these constants. rsc.org While a 2D Mg₂C monolayer was found to be less stiff than graphene or MoS₂, its mechanical robustness was confirmed by the stability criteria. rsc.org Computational analysis using the energy-strain relationship within the DFT framework is a common approach to determine elastic constants. rsc.org For cubic structures, specific Born stability criteria involving elastic constants (C₁₁, C₁₂, C₄₄) must be satisfied for mechanical stability. arxiv.org Studies on other carbides and intermetallic compounds also utilize elastic constant calculations to determine mechanical stability and properties like hardness and ductility. researchgate.netmdpi.com
Table of Calculated Elastic Constants for 2D Mg₂C Monolayer
| Elastic Constant | Value (N m⁻¹) |
| C₁₁ | 139.14 |
| C₂₂ | 139.14 |
| C₁₂ | 13.78 |
| C₆₆ | 66.67 |
Note: These values satisfy the Born-Huang stability criteria (C₁₁ > C₁₂ and C₆₆ > 0), indicating mechanical stability. rsc.org
Prediction of Novel Phases and Exotic Properties
Theoretical studies utilizing methods like first-principles calculations and density functional theory have predicted that certain this compound compositions and structures could exhibit unusual and potentially technologically relevant properties. These predictions often explore the behavior of these materials under conditions such as high pressure or in low-dimensional forms like monolayers.
Superconducting Phases
Theoretical investigations have suggested the possibility of superconductivity in magnesium carbides, particularly under high-pressure conditions. First-principles calculations have been used to examine the structural evolution and superconductivity of MgC₂ under pressure. nih.gov These studies predicted that a high-pressure phase of MgC₂, stable above 7 GPa, could exhibit superconductivity with a transition temperature (Tc) reaching up to 15 K. nih.govfishersci.com This predicted high-pressure phase is described as having an intriguing geometry consisting of one-dimensional graphene layers interleaved with magnesium atomic layers. nih.govfishersci.com
Other theoretical calculations for MgC₂ have reported maximum Tc values around 11.3 K for orthorhombic Cmcm and monoclinic C2/m structures. nih.gov Beyond MgC₂, theoretical studies have also explored the potential for superconductivity in other magnesium-carbon systems. For instance, electron or hole doping of a Mg₃C₂ monolayer has been theoretically predicted to induce an exotic conducting state, including superconductivity. americanelements.com
The predicted superconducting transition temperatures for different this compound phases from theoretical studies are summarized in the table below:
| Compound | Predicted Phase/Conditions | Predicted Tc (K) | Theoretical Method | Source |
| MgC₂ | High Pressure (>7 GPa) | Up to 15 | First-principles calculations, electron-phonon coupling | nih.govfishersci.com |
| MgC₂ | Orthorhombic Cmcm | ~11.3 | First-principles calculations | nih.gov |
| MgC₂ | Monoclinic C2/m | ~11.3 | First-principles calculations | nih.gov |
| Mg₃C₂ | Monolayer (Doped) | Not specified | Theoretical prediction | americanelements.com |
Topological Insulators
Theoretical studies have also predicted that certain this compound structures could behave as topological insulators. A prominent example is the two-dimensional (2D) this compound monolayer, specifically Mg₂C. americanelements.comnih.govfishersci.ie First-principles calculations have indicated that this monolayer can undergo a topological phase transition. nih.govfishersci.ie
Specifically, theoretical investigations have shown that applying compressive strain to the Mg₂C monolayer can transform it from a normal insulator into a topological insulator. nih.govfishersci.ie This transition is theoretically evidenced by phenomena such as band inversion and the emergence of a non-zero ℤ₂ invariant. nih.govfishersci.ie These findings suggest that strain engineering could be a viable method for tuning the topological properties of 2D Mg₂C, opening possibilities for its potential use in quantum spintronics and dissipationless electronic devices. nih.govfishersci.ie
Materials with Negative Poisson's Ratio
The prediction of materials exhibiting a negative Poisson's ratio (auxetic materials) is another area where theoretical studies have focused on magnesium carbides. First-principles calculations and theoretical analysis have predicted that the hexacoordinated Mg₂C monolayer hosts this exotic property. americanelements.comamericanelements.com
Under tensile strain, particularly when applied in the zigzag direction, the Mg₂C monolayer has been shown theoretically to exhibit an intrinsic negative Poisson's ratio. americanelements.comamericanelements.com Predicted values for this negative Poisson's ratio are around -0.023. americanelements.comamericanelements.com The theoretical understanding attributes this unusual mechanical behavior to the unique puckered hinge structure of the Mg₂C monolayer. americanelements.comamericanelements.com This predicted negative Poisson's ratio, along with relatively small in-plane stiffness constants, suggests unusual mechanical properties for this 2D material. americanelements.comamericanelements.com
The predicted negative Poisson's ratio for the 2D Mg₂C monolayer is presented in the table below:
| Compound | Structure | Predicted Poisson's Ratio | Applied Strain Direction | Source |
| Mg₂C Monolayer | Hexacoordinated | ~-0.023 | Tensile (zigzag) | americanelements.comamericanelements.com |
Magnesium carbides are a group of inorganic compounds formed between magnesium and carbon. Different magnesium carbides exist, notably magnesium acetylide (MgC₂) and magnesium sesquicarbide (Mg₂C₃). These compounds exhibit distinct structures and reactivities, particularly in the presence of water and varying environmental conditions.
Mechanistic Investigations of Reactivity and Stability of Magnesium Carbides
Surface Reactivity and Interfacial Phenomena
Role of Surface Structure in Ion Adsorption and Storage
The surface structure of magnesium carbides plays a crucial role in their interactions with ions, which is particularly relevant in applications such as energy storage. For instance, studies on monolayer magnesium dicarbide (MgC₂) have explored its potential as an anode material in alkali-metal-ion batteries (Li, Na, K). researchgate.netresearchgate.netrsc.org Density functional theory (DFT) calculations indicate that alkali metal ions can be adsorbed onto the MgC₂ surface, with varying adsorption energies depending on the specific ion. researchgate.netresearchgate.netrsc.org
Research suggests that the adsorption of Li, Na, and K ions on MgC₂ can change its electronic behavior from semiconducting to metallic. researchgate.netresearchgate.netrsc.org This change is attributed to charge transfer from the adsorbed alkali metal ions to the MgC₂ structure. rsc.org The surface of MgC₂, particularly in its two-dimensional monolayer form, offers sites for ion storage. researchgate.netresearchgate.netrsc.org
Studies have reported high theoretical storage capacities for MgC₂ when used with Li, Na, and K ions. researchgate.netresearchgate.netrsc.org The diffusion energy barriers for these ions on the MgC₂ surface are also a critical factor influencing charge/discharge rates in battery applications. researchgate.netresearchgate.netrsc.org
Data on Adsorption Energies and Storage Capacities for MgC₂ Monolayer:
| Alkali Metal Ion | Adsorption Energy (eV) | Theoretical Storage Capacity (mA h g⁻¹) | Diffusion Energy Barrier (eV) | Open Circuit Voltage (V) |
| Li | -0.92 researchgate.netresearchgate.netrsc.org | 6100 researchgate.netresearchgate.netrsc.org | 0.9 researchgate.netresearchgate.netrsc.org | 0.23 researchgate.netresearchgate.netrsc.org |
| Na | -1.54 researchgate.netresearchgate.netrsc.org | 5545 researchgate.netresearchgate.netrsc.org | 0.13 researchgate.netresearchgate.netrsc.org | 0.53 researchgate.netresearchgate.netrsc.org |
| K | -2.11 researchgate.netresearchgate.netrsc.org | 4436 researchgate.netresearchgate.netrsc.org | 0.28 researchgate.netresearchgate.netrsc.org | 0.85 researchgate.netresearchgate.netrsc.org |
These findings highlight the potential of tuning the surface structure and composition of magnesium carbides for enhanced ion adsorption and storage capabilities in energy storage devices. The stability of the MgC₂ structure appears to remain intact upon lithiation, sodiation, and potassiation processes. researchgate.netresearchgate.netrsc.org
Interactions with Surrounding Chemical Environments
Magnesium carbides are known for their significant reactivity with protic substances, particularly water. This hydrolysis reaction is a characteristic property of ionic carbides. cowseal.com
Magnesium acetylide (MgC₂) reacts with water to produce acetylene (B1199291) (C₂H₂) and magnesium hydroxide (B78521) (Mg(OH)₂). nanorh.comatomistry.com The reaction is represented by the equation: MgC₂(s) + 2H₂O(l) → Mg(OH)₂(s) + C₂H₂(g) atomistry.com
Magnesium sesquicarbide (Mg₂C₃) reacts with water to yield propyne (B1212725) (C₃H₄) and magnesium hydroxide. atomistry.comdoubtnut.comvedantu.comvedantu.comtardigrade.invedantu.comdoubtnut.comdoubtnut.com This reaction is often used as a method for the laboratory preparation of propyne. vedantu.com The balanced chemical equation for the hydrolysis of Mg₂C₃ is: Mg₂C₃(s) + 4H₂O(l) → 2Mg(OH)₂(s) + C₃H₄(g) doubtnut.comvedantu.com
The vigorousness of the reaction with water can be more pronounced in the case of magnesium carbide nanoparticles due to their enhanced surface area. nanorh.com
Magnesium carbides can also interact with other chemical environments. For instance, studies investigating the Mg-C system under high pressure and temperature have revealed the formation of different this compound phases, including β-Mg₂C₃ and Mg₂C, which are stable under these conditions and can be recovered at ambient pressure. uspex-team.orgacs.orgesrf.frresearchgate.net The formation of magnesium carbides can also occur during the reaction of magnesium with carbon dioxide at high temperatures, alongside the formation of magnesium oxide. fraunhofer.de This process can involve autocatalytic reactions where carbon acts as a reactant and is also produced. fraunhofer.de
Interactions with other elements or compounds can lead to the formation of complex structures. For example, in carbon-fibre reinforced magnesium alloys, the formation of carbidic precipitates like Al₂MgC₂ at the fibre/matrix interface can significantly influence the mechanical properties of the composite by altering the bonding strength. researchgate.netmpg.de
Decomposition Pathways and Mechanisms
Magnesium carbides are generally considered thermodynamically metastable at ambient pressure. uspex-team.orgacs.orgresearchgate.net Their decomposition pathways are dependent on temperature and pressure.
Magnesium acetylide (MgC₂) is reported to decompose at approximately 500 °C into Mg₂C₃ and carbon. fraunhofer.dempg.de 2MgC₂(s) → Mg₂C₃(s) + C(s) fraunhofer.de
Magnesium sesquicarbide (Mg₂C₃) decomposes at higher temperatures, typically above 650-700 °C, into magnesium and amorphous carbon. uspex-team.orgmpg.deacs.org
The decomposition of magnesium carbides can be influenced by the surrounding atmosphere. For example, the formation and subsequent decomposition of magnesium carbides have been observed during the reaction of magnesium in carbon dioxide atmospheres at elevated temperatures. fraunhofer.de
Under high-pressure, high-temperature conditions, the stability of this compound phases changes. While ambient pressure carbides like α-Mg₂C₃ and MgC₂ are metastable or unstable, high-pressure phases such as β-Mg₂C₃ and Mg₂C exhibit thermodynamic stability within specific pressure-temperature domains. acs.org The decomposition of Mg₂C₃ is not observed at very high pressures (above 17 GPa) and high temperatures (~2000 K), where only Mg₂C is present. acs.org
The decomposition of related magnesium compounds, such as hydrated magnesium chloride (MgCl₂·6H₂O), involves complex dehydration and hydrolysis steps at different temperature ranges, ultimately leading to the formation of magnesium oxide. researchgate.netjournalssystem.comscientific.net While this is not directly the decomposition of this compound, it illustrates the complexity of decomposition pathways in magnesium compounds influenced by water and temperature.
The study of decomposition pathways is crucial for understanding the stability limits of magnesium carbides and for controlling their synthesis and application in various fields.
Frontiers in Magnesium Carbide Materials Research
Energy Storage Systems Research
The exploration of novel materials for energy storage is a critical area of research. Magnesium carbide has emerged as a material with potential in this field, specifically as an anode material in alkali-metal-ion batteries and as a catalyst in hydrogen storage systems. nanorh.comrsc.org
Anode Materials for Alkali-Metal-Ion Batteries (Li, Na, K)
Monolayer this compound (MgC₂) has been investigated as a potential anode material for rechargeable alkali-metal-ion batteries, including those utilizing lithium (Li), sodium (Na), and potassium (K) ions. rsc.orgresearchgate.net Density Functional Theory (DFT) studies have been employed to evaluate its performance characteristics. rsc.orgresearchgate.net
DFT studies indicate that alkali metal ions are favorably adsorbed on the surface of MgC₂. The adsorption energies for lithium, sodium, and potassium on MgC₂ have been calculated, providing insights into the stability of the ion-adsorbed structures. rsc.orgresearchgate.net More negative adsorption energy values suggest more favorable and stable adsorption. nih.gov
| Alkali Metal Ion | Adsorption Energy (eV) |
| Lithium (Li) | -0.92 rsc.orgresearchgate.net |
| Sodium (Na) | -1.54 rsc.orgresearchgate.net |
| Potassium (K) | -2.11 rsc.orgresearchgate.net |
These negative adsorption energies suggest stable interactions between the alkali metal ions and the MgC₂ monolayer. rsc.orgresearchgate.net
Efficient ion transport within the anode material is crucial for high charge and discharge rates in batteries. The diffusion energy barriers for alkali metal ions on MgC₂ represent the energy required for ions to move between adsorption sites. Lower diffusion barriers indicate faster ion migration. rsc.orgresearchgate.net
| Alkali Metal Ion | Diffusion Energy Barrier (eV) |
| Lithium (Li) | 0.9 rsc.orgresearchgate.net |
| Sodium (Na) | 0.13 rsc.orgresearchgate.net |
| Potassium (K) | 0.28 rsc.orgresearchgate.net |
These calculated diffusion barriers are comparable to or lower than those of some other anode materials, suggesting potentially fast charge and discharge capabilities. rsc.orgresearchgate.netnih.gov
Maintaining structural integrity during repeated charge and discharge cycles (involving the insertion and removal of alkali metal ions, known as lithiation, sodiation, and potassiation) is essential for long battery lifespan. Research indicates that the structure of MgC₂ remains intact during these processes. rsc.orgresearchgate.netresearcher.life This structural stability contributes to its potential as a durable anode material. rsc.orgresearchgate.net
| Alkali Metal Ion | Open Circuit Voltage (V) |
| Lithium (Li) | 0.23 rsc.orgresearchgate.net |
| Sodium (Na) | 0.53 rsc.orgresearchgate.net |
| Potassium (K) | 0.85 rsc.orgresearchgate.net |
These OCV values fall within a range considered suitable for anode applications in alkali-metal-ion batteries. rsc.orgresearchgate.netrsc.org
Hydrogen Storage Catalysis with this compound Nanoparticles
Magnesium-based materials are being investigated for hydrogen storage applications due to their high theoretical hydrogen storage capacity. However, their practical application is often limited by slow hydrogen absorption and desorption kinetics. Catalysts are commonly introduced to improve these kinetics. nih.govrsc.orgmdpi.com this compound nanoparticles, with their high surface area and reactivity, show promise as catalysts in magnesium-based hydrogen storage systems. nanorh.comnih.gov The high reactivity of MgC₂ nanoparticles with water, producing acetylene (B1199291) gas and magnesium hydroxide (B78521), highlights their chemical activity which can be beneficial in catalytic processes. nanorh.com The introduction of nano-sized catalysts is considered a key strategy for enhancing the hydrogen storage performance of materials like MgH₂. nih.govrsc.org While the provided search results broadly discuss the use of various carbides as catalysts in magnesium-based hydrogen storage nih.gov, and the benefits of nanoparticles in this context nih.govrsc.orgmdpi.commdpi.com, specific detailed research findings focusing solely on this compound nanoparticles as the catalyst for hydrogen storage catalysis were not extensively detailed in the provided snippets. However, the general catalytic role of carbides and the advantages of using nanoparticles in Mg-based hydrogen storage are well-documented. nih.govrsc.orgmdpi.com
Catalytic Effects on Hydrogen Sorption Kinetics in MgH₂
The application of magnesium hydride (MgH₂) as a hydrogen storage medium is limited by its slow hydrogen absorption and desorption kinetics and high operating temperatures. The introduction of catalysts, including various forms of carbides, has been explored to overcome these limitations. Research indicates that the addition of certain metal carbides can significantly enhance the hydrogen storage properties of MgH₂.
Studies have shown that two-dimensional (2D) metal carbides, such as Nb₂C and Ti₂C, are effective catalysts for improving hydrogen storage in MgH₂. nih.govresearchgate.netfrontiersin.org These materials have demonstrated superior performance compared to graphene in enhancing hydrogen storage properties. nih.govresearchgate.netfrontiersin.org For instance, Ti₂C has exhibited a notable catalytic effect, leading to a significant decrease in the activation energy (Ea) for hydrogen desorption in MgH₂ composites. nih.govresearchgate.netfrontiersin.org The activation energy for MgH₂ doped with Ti₂C was reported to decrease to approximately 86 kJ/mol, compared to around 124 kJ/mol for MgH₂ doped with graphene. nih.govresearchgate.netfrontiersin.org
Other transition metal carbides, including Ti₃C₂, Ni₃C, Mo₂C, Cr₃C₂, and NbC, have also been investigated as additives to improve the hydrogen absorption and desorption kinetics of MgH₂. mdpi.com Mechanical ball milling is a common method used to incorporate these carbides into the MgH₂ matrix. mdpi.com Among these, Ti₃C₂ has shown excellent catalytic activity for MgH₂ dehydrogenation kinetics. mdpi.com The addition of catalysts generally leads to improved kinetics by facilitating the dissociation and recombination of hydrogen. mdpi.com
Specific examples of enhanced kinetics include MgH₂ composites with Ti₂C, which showed a lower onset dehydrogenation temperature and a reduction in apparent activation energy. mdpi.com Similarly, MgH₂ composites with Nb₂C demonstrated improved hydrogen uptake rates and capacity compared to those with graphene. nih.gov The catalytic effect can be significant even with relatively low concentrations of catalysts. jst.go.jp
| Catalyst Type | Effect on MgH₂ Hydrogen Storage Properties | Reported Activation Energy (kJ/mol) | Reference |
|---|---|---|---|
| Pure MgH₂ | Slow kinetics, high operating temperature | ~138.5 researchgate.net | mdpi.comresearchgate.net |
| Ti₂C | Superior catalytic effect, remarkable decrease in Ea, improved kinetics | ~86 nih.govresearchgate.netfrontiersin.org | nih.govresearchgate.netfrontiersin.orgmdpi.com |
| Nb₂C | Superior catalytic effect compared to graphene, improved uptake rate/capacity | - | nih.govresearchgate.netfrontiersin.org |
| Ti₃C₂ | Excellent dehydrogenation kinetics | - | mdpi.com |
| VC | Absorbs H₂ at room temperature, releases at 170°C, lower Ea | ~89.3 researchgate.net | researchgate.net |
Investigation of Chemical Valence States and Catalytic Mechanisms
Understanding the catalytic mechanisms of carbides in enhancing MgH₂ hydrogen storage involves examining the chemical valence states of the catalyst components during the hydrogen sorption process. The catalytic activity is often related to the unique structure of the catalyst and the in-situ formation of active species. nih.govresearchgate.netfrontiersin.org
For metal carbides like Ti₂C and Nb₂C, the catalytic effect is linked to the changes in the chemical valence states of the metal and carbon components. nih.govresearchgate.netfrontiersin.org In the case of Ti₂C, the presence of multivalent Ti atoms on the surface is suggested to act as an intermediate for electron transfer between H⁻ and Mg²⁺, contributing to the enhanced hydrogen kinetic and cyclic performance of catalyzed MgH₂. nih.govresearchgate.netfrontiersin.org
X-ray Photoelectron Spectroscopy (XPS) studies have been used to analyze the changes in chemical valence states. nih.govfrontiersin.org For Nb₂C, analysis of the Nb 3d spectrum after ball milling with MgH₂ indicated the disappearance of Nb²⁺ and Nb⁴⁺ peaks and the generation of a new peak corresponding to Nb⁰, suggesting the formation of metallic Nb during the process. nih.govfrontiersin.org Similarly, in systems involving Ti₃C₂, the improved kinetics have been attributed to in-situ formed Ti-species acting as catalysts. acs.org The presence of multivalent titanium-containing compounds and layered structures in catalysts like Ti₃C₂/TiO₂ has also been linked to enhanced performance. mdpi.com
The formation of tiny metal crystals in situ is believed to facilitate hydrogen transport within the MgH₂ matrix, contributing to the high catalytic activity. nih.govresearchgate.netfrontiersin.org
Catalysis Research
Magnesium carbides and related magnesium compounds have roles in various catalytic applications, extending beyond hydrogen storage to organic synthesis and other chemical processes.
Magnesium Carbides as Chemical Reagents in Organic Synthesis
This compound can function as a chemical reagent in the synthesis of organic compounds. It can participate in various chemical reactions, playing a role in organic chemistry research. nanorh.com While the specific reactions involving solid this compound forms like Mg₂C₃ or MgC₂ as direct reagents are not extensively detailed in the provided search results, related organomagnesium compounds, such as Grignard reagents and magnesium carbenoids, are well-established as important tools in synthetic organic chemistry for carbon-carbon bond formation. nih.govwikipedia.org Magnesium carbenoids, generated from precursors like alpha-haloalkyl (or alkenyl) aryl sulfoxides with a Grignard reagent, have shown unique reactivities in developing new synthetic methods. nih.gov
Catalytic Activity in Propylene (B89431) Oligomerization
Research into the catalytic oligomerization of propylene has explored various catalyst systems. While supported titanium-magnesium catalysts are mentioned in the context of propylene polymerization and oligomerization, the specific catalytic activity of pure this compound (Mg₂C₃ or MgC₂) in propylene oligomerization is not explicitly detailed in the provided search results. researchgate.netmdpi.commdpi.com The oligomerization of light olefins like propylene is typically carried out in the presence of acid catalysts, such as zeolites modified with transition metals. scielo.org.coacs.org These reactions involve the combination of olefins to form dimers, trimers, and higher oligomers. scielo.org.co
Advanced Structural and Functional Materials Science
Within the scope of this article, the relevance of this compound in advanced structural and functional materials science is primarily demonstrated through its catalytic functionalities, particularly in the context of hydrogen storage materials as discussed in section 8.1. The ability of magnesium carbides to enhance the kinetics of hydrogen sorption in MgH₂ positions them as functional materials for energy storage applications.
This compound compounds, like other carbides, possess properties such as extreme hardness, refractoriness, and resistance to harsh environments. americanelements.com These intrinsic properties, combined with their catalytic activity, contribute to their potential in developing advanced functional materials with tailored properties for specific applications, such as improved hydrogen storage systems. Research into the structural aspects of magnesium carbides, including different phases like Mg₂C₃ and MgC₂, is ongoing to better understand their properties and potential uses. acs.orgacs.orgresearchgate.net
Magnesium Carbides as Alloying Agents in Metal Alloys
This compound can be utilized as an alloying agent in the production of various alloys, contributing to the enhancement of specific properties such as strength, corrosion resistance, and other desirable characteristics. nanorh.com Pure magnesium is employed as an alloy to enhance the tensile strength in both wrought and cast aluminum alloys. carbones.at Alloying is considered a significant method to improve the strength of metal matrix composites. researchgate.net For instance, silicon carbide nanoparticles have been dispersed into a molten magnesium zinc alloy, resulting in a metal composite with enhanced specific strength and stiffness-to-weight ratio. newatlas.com This composite, composed of approximately 14 percent silicon carbide nanoparticles and 86 percent magnesium, also demonstrated superior stability at high temperatures. newatlas.com
Role in Microstructure Refinement and Property Enhancement in Materials
The addition of alloying elements significantly influences the microstructure and mechanical characteristics of magnesium-based materials. researchgate.net Trace amounts of magnesium can strengthen carbide segregation and reduce their size in materials like steel. science.gov The presence of carbon in the carbide phase can improve the corrosion resistance of magnesium alloys compared to ternary alloys and pure magnesium. science.gov The mechanical and corrosion behavior of Mg-based materials is dependent on the percentage and number of alloying elements used. researchgate.net
Development of 2D this compound Monolayers for Flexible Electronics
Two-dimensional (2D) this compound monolayers, such as Mg₂C, have attracted attention due to their distinctive properties and potential for flexible electronic and nanomechanical applications. rsc.org Theoretical investigations using density functional theory have explored the strain-dependent elastic, electronic, and optical properties of novel 2D this compound (Mg₂C) monolayers. rsc.orgrsc.org These studies confirm the high energetic, dynamic, and mechanical stability of the Mg₂C monolayer, highlighting its robustness and suitability for flexible electronic and nanomechanical applications. rsc.orgrsc.orgresearchgate.net Strain engineering can significantly modulate the bandgap of the Mg₂C monolayer, with compressive strain reducing it and tensile strain increasing it, making the material highly adaptable for strain-controlled semiconductor devices and nano-electronic applications. rsc.orgrsc.orgresearchgate.net The calculated Young's modulus of 128.54 N m⁻¹ for the Mg₂C monolayer indicates a material that is less stiff than graphene and MoS₂, suggesting it will be more flexible and easier to deform elastically, which could be advantageous in applications requiring flexibility, such as wearable electronics or flexible displays. rsc.org
Optoelectronic Device Applications (e.g., Photodetectors, Photovoltaics, Optical Modulators)
2D this compound monolayers show promise in optoelectronic device applications. rsc.orgrsc.org The optical properties of Mg₂C monolayers exhibit substantial strain-induced shifts, with variations in the dielectric function, absorption coefficient, and optical conductivity. rsc.orgrsc.orgresearchgate.net Enhanced absorption in the visible to ultraviolet range and tunable optical conductivity suggest potential applications in optoelectronic devices, including photovoltaics, optical modulators, and sensors. rsc.orgrsc.orgresearchgate.net The ability to fine-tune the electronic and optical properties through external strain makes this material highly promising for next-generation flexible and tunable optoelectronic technologies. rsc.orgrsc.orgresearchgate.net For instance, the material exhibits strong absorption in the visible to ultraviolet range (∼2 eV to 10 eV), making it a promising candidate for optoelectronic applications. rsc.org The strain-dependent optical conductivity behavior suggests potential use in transparent conductive coatings, high-speed photodetectors, and plasmonic devices. rsc.org
Quantum Spintronics and Dissipationless Electronic Devices
Research indicates the potential of 2D this compound monolayers in quantum spintronics and dissipationless electronic devices. rsc.orgrsc.orgresearchgate.net Compressive strain can induce a topological phase transition in the Mg₂C monolayer, transforming it from a normal insulator to a topological insulator, which opens possibilities for utilizing this material in quantum spintronics and dissipationless electronic devices. rsc.orgrsc.orgresearchgate.net Topological insulators are electronic materials possessing a bulk band gap but protected conductive states on their edge or surface, enabled by spin-orbit interactions and time-reversal symmetry. researchgate.net Spintronics is a field exploring the use of electron spin for information processing, potentially leading to devices with lower power consumption. ucla.eduunc.edu
Nano-Electromechanical System (NEMS) Applications
The high energetic, dynamic, and mechanical stability of the 2D Mg₂C monolayer highlights its suitability for nanomechanical applications. rsc.orgrsc.orgresearchgate.net The material's robustness and its response to uniaxial stress, indicated by its elastic constants, are valuable for NEMS applications. rsc.org
Astrophysical and Interstellar Medium Chemistry
Magnesium-containing molecules, including magnesium carbides, are of interest in astrophysical and interstellar medium chemistry. Magnesium is an abundant metal in the interstellar matter. aanda.org Magnesium dicarbide (MgC₂) has been detected in laboratory studies and assigned to unidentified lines in the radio spectrum of the circumstellar envelope of the evolved carbon star IRC+10216. researchgate.netresearchgate.net The structure of MgC₂ is found to be T-shaped with a highly ionic bond between the magnesium atom and the C₂ unit. researchgate.net Studies suggest an Mg²⁺C₂²⁻ structure for MgC₂ with a significant charge transfer from magnesium to the C₂ unit. researchgate.net The detection of MgC₂ provides valuable information about the composition and chemistry of carbon-rich stars. researchgate.net While direct reactions in the interstellar medium between magnesium or Mg⁺ and acetylene (HCCH) are precluded by energetic considerations, ion-molecule or neutral-neutral exchange reactions between CCH and various Mg-containing species offer plausible pathways to the formation of magnesium-containing molecules. researchgate.net The dissociative recombination of MgCCH⁺ with an electron is expected to yield cyclic MgC₂. researchgate.net
Detection and Identification of Magnesium-Bearing Carbon Chains in Cosmic Environments
The search for molecules in space relies heavily on astronomical spectroscopy, which detects characteristic spectral features produced by transitions between molecular energy levels. These transitions can be electronic (ultraviolet, optical, near-infrared), vibrational (mid- or far-infrared), or rotational (microwave or radio wavelengths). wikipedia.org The detection of new interstellar or circumstellar molecules requires identifying likely astronomical objects and observing them with sensitive telescopes equipped with appropriate spectrographs. wikipedia.org
Magnesium-bearing molecules have been a focus of astronomical observation, particularly in carbon-rich circumstellar envelopes like that of the evolved star IRC +10216. aanda.orgresearchgate.netresearchgate.net This object is renowned for its rich molecular diversity and serves as a crucial laboratory for studying the chemistry of evolved stars. researchgate.net
Several magnesium-containing carbon chains have been identified in IRC +10216. These include MgC₂, MgCCH, MgC₄H, MgC₆H, MgC₃N, and MgC₅N. aanda.orgresearchgate.net More recently, cationic magnesium-bearing species such as MgC₄H⁺, MgC₃N⁺, MgC₆H⁺, and MgC₅N⁺ have also been discovered, marking the first detection of cationic metal-bearing molecular species in space. aanda.org The detection of HMgCCCN and NaCCCN in IRC +10216 further adds to the known list of metal-bearing carbon chains in this environment. aanda.orgarxiv.org
The identification of these molecules is often facilitated by comparing observed astronomical spectra with laboratory measurements and theoretical calculations of molecular spectroscopic properties. researchgate.netaip.org For instance, the detection of MgC₂ in IRC +10216 was confirmed through the assignment of previously unidentified lines in the radio spectrum to laboratory-measured rotational transitions of ²⁴MgC₂, ²⁵MgC₂, and ²⁶MgC₂. researchgate.netresearchgate.netresearchgate.net
The abundance ratios of these detected species provide valuable constraints for chemical models aiming to understand their formation and destruction pathways in circumstellar environments. For example, the observed abundance ratio between MgCCCN and HMgCCCN is approximately 3. arxiv.org The abundance of MgC₂ relative to other magnesium-carbon chains like MgCCH, MgC₄H, and MgC₆H has been reported as 1:2:22:20, based on observations in IRC +10216. researchgate.net
While many magnesium-containing carbon chains with even numbers of carbon atoms have been detected, those with odd numbers of carbon atoms, such as MgC₃H, have remained elusive despite dedicated searches. researchgate.netresearchgate.netacs.org This suggests that their formation pathways or destruction rates might differ, or that their spectroscopic signatures are not yet sufficiently characterized for astronomical detection.
Theoretical Prediction of Spectroscopic Signatures for Astronomical Observation
Theoretical calculations play a crucial role in guiding the astronomical search for molecules, particularly for species where laboratory spectroscopic data are limited or unavailable. researchgate.netresearchgate.net Accurate theoretical predictions of spectroscopic parameters, such as rotational constants, vibrational frequencies, and dipole moments, are essential for identifying potential molecular carriers of observed spectral lines in astronomical spectra. aip.orgnih.govresearchgate.net
Studies employing high-level quantum chemical methods, such as coupled cluster theory and density functional theory, are used to calculate the structural and spectroscopic properties of various this compound isomers and related magnesium-bearing carbon chains. aip.orgresearchgate.netacs.orgnih.govacs.orgdigitellinc.com These calculations provide fundamental data like equilibrium geometries, rotational constants, dipole moments, and harmonic infrared intensities, which are critical for planning astronomical observations. aip.orgnih.govresearchgate.netacs.org
For example, theoretical studies have investigated the potential energy surfaces and spectroscopic properties of MgC₃ isomers to support their possible detection in astrochemical environments. nih.govacs.orgdigitellinc.com These calculations explore different structural arrangements and spin multiplicities, providing predicted spectroscopic data that can be compared with astronomical observations. nih.govacs.orgdigitellinc.com Dipole moments, in particular, are important as molecules with larger dipole moments tend to have stronger rotational transitions, making them easier to detect via radio astronomy. wikipedia.orgresearchgate.net
Theoretical work also explores the spectroscopic signatures of anionic species, such as the linear MgC₃⁻ anion. aip.orgresearchgate.net Laboratory studies using techniques like Fourier transform infrared matrix isolation spectroscopy, combined with density functional theory calculations, have successfully identified the vibrational fundamentals of MgC₃⁻ and confirmed its linear structure. aip.orgresearchgate.net Such laboratory data and theoretical predictions are vital for the potential astronomical detection of these charged molecules.
Furthermore, theoretical predictions extend to the properties of two-dimensional this compound structures, such as Mg₂C monolayers, investigating their electronic and structural characteristics, including tunable bandgaps and strain-induced transitions. rsc.org While the astronomical relevance of such solid-state structures might differ from gas-phase molecules, theoretical studies of their fundamental properties contribute to a broader understanding of magnesium-carbon interactions in various environments.
Formation Mechanisms of Magnesium Carbides in Interstellar Media
The formation of magnesium carbides and related magnesium-bearing carbon chains in interstellar and circumstellar environments is a complex process involving various gas-phase and potentially grain-surface reactions. Circumstellar envelopes around evolved carbon-rich stars, like IRC +10216, are considered prime locations for the formation of these molecules. aanda.orgresearchgate.net
One proposed mechanism for the formation of metal-bearing carbon chains, including those containing magnesium, involves radiative association reactions between ionized metal atoms (e.g., Mg⁺) and carbon chain radicals. aanda.org This process has been suggested to be responsible for the formation of the detected cationic magnesium-bearing species in IRC +10216. aanda.org Chemical models incorporating these radiative association rates can reproduce the observed abundances of these cations in the outer layers of the circumstellar envelope. aanda.org
Another potential pathway involves neutral-neutral reactions or ion-molecule reactions between smaller magnesium-containing species and hydrocarbons or carbon radicals. For instance, the formation of MgCCH and cyclic MgC₂ has been explored through theoretical calculations, suggesting plausible pathways involving reactions between Mg or Mg⁺ and acetylene (HCCH) or reactions between CCH radicals and various magnesium-containing species like MgNC or MgCN. researchgate.net While direct reactions between Mg or Mg⁺ and HCCH may be energetically unfavorable, ion-molecule or neutral-neutral exchange reactions could lead to the formation of MgCCH or MgCCH⁺, with subsequent dissociative recombination potentially yielding cyclic MgC₂. researchgate.net
The high abundance of magnesium in certain astrophysical environments, such as IRC +10216, where nearly half of the detected metal-containing molecules contain magnesium, highlights the importance of magnesium chemistry in these regions. researchgate.net The presence of species like MgNC and MgCN, which are isoelectronic with MgCCH, has also triggered interest in the formation of other organomagnesium compounds. acs.org
While gas-phase reactions are considered significant, the role of dust grains in the formation of some magnesium-bearing species cannot be entirely ruled out. Some studies have speculated on the potential formation of MgCN through synthesis on grains. researchgate.net Furthermore, in the context of dust formation in stellar outflows, magnesium sulfide (B99878) (MgS), another magnesium-containing compound, is believed to form via precipitation on silicon carbide grains. aanda.orgarxiv.org This suggests that grain surfaces can act as sites for the condensation and formation of certain magnesium-containing solid phases. However, the formation of magnesium carbides specifically on grain surfaces in interstellar media requires further investigation.
The formation mechanisms are influenced by the physical conditions of the environment, including temperature, density, and the presence of radiation fields. Understanding the branching ratios of different reaction pathways and the rates of formation and destruction processes is crucial for accurately modeling the abundances of magnesium carbides and related species in cosmic environments.
Data Table: Selected Detected Magnesium-Bearing Carbon Chains in IRC +10216
| Molecule | Formula | Environment | Reference |
| MgC₂ | MgC₂ | Circumstellar Envelope (IRC +10216) | researchgate.netresearchgate.netresearchgate.net |
| MgCCH | MgCCH | Circumstellar Envelope (IRC +10216) | researchgate.netacs.org |
| MgC₄H | MgC₄H | Circumstellar Envelope (IRC +10216) | researchgate.netacs.org |
| MgC₆H | MgC₆H | Circumstellar Envelope (IRC +10216) | researchgate.netacs.org |
| MgC₃N | MgC₃N | Circumstellar Envelope (IRC +10216) | researchgate.netacs.org |
| MgC₅N | MgC₅N | Circumstellar Envelope (IRC +10216) | aanda.orgresearchgate.net |
| HMgCCCN | HMgCCCN | Circumstellar Envelope (IRC +10216) | aanda.orgarxiv.org |
| MgC₄H⁺ | MgC₄H⁺ | Circumstellar Envelope (IRC +10216) | aanda.org |
| MgC₃N⁺ | MgC₃N⁺ | Circumstellar Envelope (IRC +10216) | aanda.org |
| MgC₆H⁺ | MgC₆H⁺ | Circumstellar Envelope (IRC +10216) | aanda.org |
| MgC₅N⁺ | MgC₅N⁺ | Circumstellar Envelope (IRC +10216) | aanda.org |
Future Directions and Emerging Research Avenues in Magnesium Carbide Science
Exploration of Unexplored Stoichiometries and Novel Metastable Phases
Research into magnesium carbides is moving towards investigating stoichiometries beyond the well-established compositions like MgC₂, Mg₂C₃, and Mg₂C. The phase diagram of the Mg-C system has been studied under high-pressure conditions, revealing the stability of phases such as β-Mg₂C₃, γ-Mg₂C₃, and antifluorite Mg₂C at elevated pressures and temperatures. carnegiescience.eduacs.org In contrast, α-Mg₂C₃ and MgC₂, accessible through ambient-pressure synthesis, are considered metastable or unstable depending on the temperature, although they can persist for years at ambient conditions. carnegiescience.eduacs.org High-pressure, high-temperature synthesis has successfully yielded new forms, including a monoclinic β-Mg₂C₃ containing allene-derived C₃⁴⁻ anions. esrf.frresearchgate.netuspex-team.org Theoretical predictions, such as a novel two-dimensional (2D) magnesium carbide (Mg₂C) monolayer with a buckled double-layer structure, are also being explored using density functional theory (DFT). rsc.orgrsc.org This predicted 2D Mg₂C monolayer is calculated to be energetically, dynamically, and mechanically stable. rsc.orgrsc.org The exploration of such unexplored stoichiometries and metastable phases under various conditions is crucial for discovering materials with novel properties.
Development of Scalable and Sustainable Synthesis Methods for Industrial Relevance
Developing scalable and sustainable methods for synthesizing this compound is a key challenge for its industrial relevance. Traditional high-temperature synthesis methods often result in agglomerated particles with low surface area. rsc.org While some approaches like the reaction of Mg or MgO with hydrocarbons at ambient pressure can yield metastable carbides, the reaction between pure Mg and carbon typically requires high-pressure conditions to form stable compounds. esrf.fr
Emerging research focuses on more controlled and sustainable routes. For instance, "nanocasting" using MgO nanoparticles as a removable template has been demonstrated for the scalable synthesis of dispersible iron carbide nanoparticles, a concept that could potentially be applied to this compound. rsc.orgeuropa.eu This method prevents sintering and agglomeration during high-temperature synthesis. rsc.org Another potential avenue is the synthesis of this compound from methane (B114726) and magnesium oxide, offering a potential methodology for converting natural gas into valuable chemicals and fuels. fischer-tropsch.org This approach involves reacting methane with alkaline earth metal oxides like MgO under thermal plasma conditions, followed by hydrolysis of the resulting carbide to produce hydrocarbons. fischer-tropsch.org
While research on the scalable and sustainable synthesis of this compound specifically is ongoing, related work on other carbides provides valuable insights. For example, self-propagating high-temperature synthesis (SHS) is being explored for the rapid and energy-efficient preparation of other carbide powders, and the use of magnesium as an additive to enhance reactivity in such processes has been noted. kirj.eemdpi.com Additionally, efforts are being made to upcycle industrial residues, such as purified ash from calcium carbide production, to synthesize valuable magnesium compounds like Mg(OH)₂. mdpi.com These diverse approaches highlight the drive towards more efficient, controlled, and environmentally conscious synthesis routes for carbides.
Advanced In-Situ Experimental Techniques for Real-Time Mechanistic Studies
Advanced in-situ experimental techniques are becoming increasingly important for understanding the real-time mechanisms of this compound formation and transformation. Techniques such as in situ X-ray diffraction with synchrotron radiation have been instrumental in studying the phase behavior of the Mg-C system under high pressure and temperature, allowing for the observation of new phases like β-Mg₂C₃ as they form. carnegiescience.eduacs.orgesrf.frresearchgate.netuspex-team.org
For studying the properties and behavior of predicted 2D this compound structures, techniques like Raman spectroscopy, photoluminescence mapping, and in situ absorption spectroscopy under applied strain are suggested for validating theoretical predictions and exploring real-time mechanical deformation effects. rsc.orgrsc.orgnih.gov These methods can provide crucial data on how the material's electronic and optical properties change in response to external stimuli.
In the broader field of carbide synthesis, in-situ synchrotron X-ray diffraction has been used to study the formation mechanisms of other metal carbide nanoparticles from sol-gel precursors. europa.eu This demonstrates the power of in-situ techniques in unraveling the complex reaction pathways involved in carbide synthesis. While specific in-situ studies focusing solely on the mechanistic pathways of this compound formation under various synthesis conditions are still emerging, the application of these techniques in related areas indicates their potential for providing fundamental insights into this compound chemistry.
Integration of Magnesium Carbides into Complex Heterostructures and Multilayer Devices
The integration of magnesium carbides into complex heterostructures and multilayer devices is an emerging area of research, driven by the potential to create materials with tailored properties for various applications. While direct research on this compound-based heterostructures is limited, the concept is being explored for other carbides and 2D materials.
For example, two-dimensional materials like MXenes (transition metal carbides, carbonitrides, or nitrides) are being investigated for their use in heterostructures for energy storage applications, including hybrid magnesium/lithium-ion batteries. encyclopedia.pubacs.orgosti.gov MXene-based heterostructures, formed by stacking different 2D materials, can exhibit novel electronic phenomena, including bandgap modulation and enhanced charge transport. encyclopedia.pub
Theoretical studies on predicted 2D this compound monolayers suggest their potential for integration into optoelectronic devices, including photovoltaics, optical modulators, and sensors, due to their tunable electronic and optical properties under strain. rsc.orgrsc.orgnih.gov The ability to fine-tune these properties makes them promising candidates for next-generation flexible and tunable optoelectronic technologies. rsc.orgrsc.orgnih.gov
Research on magnesium matrix composites reinforced with other carbide particles, such as silicon carbide (SiC), also falls under the umbrella of creating complex materials with enhanced properties. understandingnano.comscience.govbohrium.comnewatlas.commdpi.com These composites aim to combine the lightweight nature of magnesium with the hardness and strength of carbides for structural applications in aerospace and automotive industries. understandingnano.comscience.govbohrium.comnewatlas.com The development of in-situ synthesis methods for these composites is also being explored. scielo.br
Although the integration of this compound specifically into complex heterostructures and multilayer devices is still in its early stages, the broader research on 2D material heterostructures and metal matrix composites provides a framework for future investigations into this compound-based architectures.
Multiscale Computational Modeling and Data-Driven Approaches for Property Prediction
Multiscale computational modeling and data-driven approaches, particularly machine learning (ML), are playing an increasingly significant role in predicting the properties of magnesium carbides and related materials. Density functional theory (DFT) has been extensively used to investigate the structural, elastic, electronic, and optical properties of predicted 2D this compound monolayers and high-pressure phases. researchgate.netrsc.orgrsc.orgnih.gov These calculations provide insights into material stability, band structure, and optical conductivity under various conditions, including applied strain. rsc.orgrsc.orgnih.gov
Computational methods are crucial for exploring the vast phase space of magnesium carbides, especially under extreme conditions, and for predicting the stability and properties of new stoichiometries and metastable phases. carnegiescience.eduacs.orgesrf.frresearchgate.net Ab initio structural evolution algorithms are used to predict potential new structures, which can then be compared with experimental data. esrf.frresearchgate.net
Data-driven approaches, including various ML algorithms such as Artificial Neural Networks (ANN), Random Forest (RF), K-Nearest Neighbor (KNN), Gradient Boosting Machine (GBM), and Support Vector Machine (SVM), are being applied to predict the properties of magnesium-based composites. mdpi.commdpi.comjresm.org These models can analyze experimental data to identify complex patterns and predict relationships between material composition, processing parameters, and resulting properties like wear loss and mechanical strength. mdpi.commdpi.com The application of ML to this compound specifically, perhaps to predict formation energies, stability, or electronic properties based on structural descriptors, represents a promising future direction. ML can expedite the discovery of novel materials and optimize synthesis parameters by learning from existing datasets and predicting outcomes. mdpi.compurdue.edu
While the application of data-driven approaches directly to this compound is still developing, their successful use in predicting properties of related magnesium composites and other materials highlights their potential for accelerating research in this compound science.
Interdisciplinary Research with Quantum Information Science and Astrobiology
Interdisciplinary research connecting magnesium carbides with fields like quantum information science and astrobiology is an emerging frontier.
In the realm of quantum information science, the theoretical prediction of a strain-induced topological phase transition in a 2D Mg₂C monolayer, transforming it from a normal insulator to a topological insulator, opens possibilities for its utilization in quantum spintronics and dissipationless electronic devices. rsc.orgrsc.orgnih.gov Topological insulators are materials that are insulating in their interior but conduct electricity on their surface, with electron flow being robust against defects. This unique property makes them of interest for future quantum computing and low-power electronics.
In astrobiology, the study of carbides, including this compound, is relevant to understanding the composition and potential habitability of exoplanets. Astrophysical measurements suggest that some stars have high carbon-to-oxygen ratios, potentially leading to planets composed mainly of carbides rather than silicates. researchgate.net The detection of magnesium dicarbide (MgC₂) in the circumstellar envelope of evolved carbon stars through radio astronomy provides insights into the chemical processes occurring in these environments and the formation of metal-bearing molecules in space. researchgate.net Research on the behavior of carbides in the presence of water under high pressure and temperature conditions relevant to planetary interiors is also being conducted to understand potential oxidation processes and the resulting mineralogy of carbide exoplanets. researchgate.netosti.gov While much of the astrobiology research focuses on silicon carbide, the principles and techniques can be extended to this compound, contributing to our understanding of carbon-rich extraterrestrial environments.
These interdisciplinary connections highlight the expanding relevance of this compound research beyond traditional materials science, linking it to fundamental questions in physics and the search for life beyond Earth.
Q & A
What experimental methods are employed to synthesize novel polymorphs of magnesium carbide, and how do pressure/temperature parameters influence structural outcomes?
Basic Research Question
this compound (Mg₂C₃) is synthesized using high-pressure techniques, such as multi-anvil presses capable of generating pressures up to several tens of GPa and temperatures exceeding 1,000°C. These conditions enable the stabilization of metastable phases like β-Mg₂C₃, which retains its structure under ambient conditions post-synthesis . Key parameters include:
- Pressure : Critical for overcoming kinetic barriers to form non-equilibrium phases.
- Temperature : Facilitates atomic mobility and crystallization.
Methodological validation involves in situ X-ray diffraction and nuclear magnetic resonance (NMR) to monitor phase transitions and confirm structural integrity .
How does this compound react with water, and what analytical techniques validate the stoichiometry of hydrolysis products?
Basic Research Question
Mg₂C₃ reacts with water via:
Methodological Steps :
Balancing : Adjust coefficients to ensure Mg, C, H, and O atom conservation .
Gas Chromatography : Quantify propyne yield.
Titration : Measure Mg(OH)₂ formation via acid-base reactions.
Spectroscopic techniques (e.g., IR/Raman) confirm bond-specific signatures of products .
What advanced characterization techniques resolve the atomic structure and bonding in this compound polymorphs?
Advanced Research Question
Combined synchrotron X-ray diffraction, NMR, and optical spectroscopy are critical:
- Synchrotron XRD : Provides high-resolution crystallographic data under extreme conditions .
- Solid-State NMR : Probes local carbon environments (e.g., sp³ vs. sp hybridization in carbides) .
- DFT Calculations : Complement experimental data to predict electronic structure and stability .
How can researchers address contradictions in reported mechanical properties of this compound across studies?
Advanced Research Question
Discrepancies arise from variations in synthesis methods (e.g., impurities, phase mixtures). Mitigation strategies:
Controlled Synthesis : Standardize pressure/temperature profiles to isolate pure phases.
Microscopy (TEM/SEM) : Identify unintended secondary phases or defects .
Comparative Datasets : Cross-reference mechanical testing (nanoindentation) with computational models .
What role does this compound play in synthesizing carbon-based nanostructures, and what catalytic mechanisms are proposed?
Advanced Research Question
β-Mg₂C₃ serves as a precursor for carbon nanostructures due to its unique carbon triatomic chains (C₃⁴⁻).
Mechanistic Insights :
- Thermal Decomposition : Releases C₃ units at elevated temperatures, enabling nanotube/nanoribbon growth .
- Catalytic Templates : Mg₂C₃ surfaces may lower activation energy for carbon assembly.
In situ TEM and mass spectrometry track decomposition pathways .
What experimental design principles optimize this compound composites for high-temperature applications?
Advanced Research Question
For composite development (e.g., Mg₂C₃-reinforced matrices):
Dispersion Techniques : Use high-energy ball milling to achieve uniform nanoparticle distribution .
Stability Testing : Expose composites to cyclic thermal loads (e.g., 25–600°C) and monitor phase stability via XRD .
Interfacial Analysis : EDS mapping and electron backscatter diffraction (EBSD) assess carbide-matrix bonding .
How do computational models enhance the understanding of this compound’s electronic properties?
Advanced Research Question
Density functional theory (DFT) simulations reveal:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
